molecular formula C7H11NS B2537702 1-(Thiophen-3-yl)propan-2-amine CAS No. 149977-81-1

1-(Thiophen-3-yl)propan-2-amine

Cat. No.: B2537702
CAS No.: 149977-81-1
M. Wt: 141.23
InChI Key: RTEQDZAVAQTCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.23. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-3-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-3-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQDZAVAQTCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344776
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-81-1
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-3-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thiophene-Based Amines: Strategic Synthesis Pathways for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Amine Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its ability to serve as a bioisosteric replacement for phenyl rings in drug candidates.[1] Its unique electronic properties and the capacity of the sulfur atom to engage in hydrogen bonding enhance drug-receptor interactions.[1] When functionalized with an amine group, the resulting thiophene-based amines become crucial building blocks for a vast array of pharmacologically active compounds, demonstrating therapeutic potential across antimicrobial, anti-inflammatory, anticancer, and antipsychotic applications.[1][2][3][4][5]

The strategic introduction of the amine functionality onto the thiophene core is a pivotal step in the synthesis of these high-value molecules. The choice of synthetic pathway dictates not only the overall efficiency and yield but also the accessible chemical space for substitution patterns, directly impacting structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the core, field-proven methodologies for synthesizing novel thiophene-based amines, focusing on the mechanistic rationale behind experimental choices to empower researchers in their drug development endeavors.

Chapter 1: The Gewald Reaction: A Classic Multicomponent Route to 2-Aminothiophenes

First reported by Karl Gewald in the 1960s, the Gewald reaction remains one of the most powerful and versatile methods for the one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7][8] Its enduring appeal lies in the use of readily available starting materials, mild reaction conditions, and the inherent complexity generated in a single step.[6][9]

Mechanistic Rationale and Causality

The reaction is a multi-component condensation involving a ketone or aldehyde, an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like triethylamine or piperidine.[6][10]

The mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile.[8][11] This step is crucial as it forms the carbon-carbon double bond of the α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to cause unwanted side reactions.

  • Sulfur Addition (Michael Addition): The elemental sulfur (S₈) ring is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate. The exact mechanism of sulfur addition is still debated but is postulated to involve a thiolate intermediate.[8]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[8][11]

Gewald_Mechanism Gewald Reaction Mechanism start_materials Ketone/Aldehyde + α-Activated Nitrile + Sulfur (S₈) knoevenagel Knoevenagel Condensation start_materials->knoevenagel Base (e.g., Et₃N) intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 michael_add Michael Addition of Sulfur intermediate1->michael_add S₈, Base intermediate2 Thiolate Intermediate michael_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Non-aromatic Thiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization (Aromatization) intermediate3->tautomerization final_product 2-Aminothiophene tautomerization->final_product

Gewald reaction mechanism workflow.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol describes a typical Gewald synthesis.

Materials:

  • Butan-2-one (ketone)

  • Ethyl cyanoacetate (activated nitrile)

  • Elemental Sulfur (S₈)

  • Triethylamine (base)

  • Ethanol (solvent)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (100 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add elemental sulfur (0.1 mol, 3.2 g) to the mixture.

  • Slowly add triethylamine (0.12 mol) dropwise over 10 minutes. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Chapter 2: Hartwig-Buchwald Amination: A Powerful C-N Cross-Coupling Strategy

For synthesizing thiophene amines where the amine is directly attached to a pre-formed thiophene ring, the Hartwig-Buchwald amination is an indispensable tool.[12] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a thiophene halide (or triflate) and a primary or secondary amine.[13] Its broad substrate scope and functional group tolerance have made it a cornerstone of modern medicinal chemistry.

Mechanistic Rationale and Causality

The reaction's success hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.

  • Oxidative Addition: A Pd(0) complex reacts with the thiophene halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for this step and must be strong enough to deprotonate the amine without degrading the catalyst or substrates.

  • Reductive Elimination: This is the key bond-forming step. The thiophene group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, biaryl phosphines) accelerate this step, preventing side reactions and increasing overall efficiency.[13][14]

Buchwald_Hartwig_Cycle Hartwig-Buchwald Amination Catalytic Cycle center Pd0 Pd(0)L₂ OA_complex [Th-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition Th-X Amido_complex [Th-Pd(II)(L)₂-NR¹R²] OA_complex->Amido_complex Amine Binding & Deprotonation HNR¹R², Base Amido_complex->Pd0 Reductive Elimination Th-NR¹R² ThX Thiophene-X Amine HNR¹R² Base Base Product Thiophene-NR¹R² c1 c1 c2 c2 c3 c3 c4 c4

Catalytic cycle for Hartwig-Buchwald amination.
Experimental Protocol: Coupling of 2-Bromothiophene with Aniline

This protocol illustrates a typical Hartwig-Buchwald amination.

Materials:

  • 2-Bromothiophene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) (precatalyst)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)[15]

  • Toluene (anhydrous solvent)

Procedure:

  • Inert Atmosphere: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.002 mol), Xantphos (0.004 mol), and Cs₂CO₃ (1.4 mol).

  • Evacuate the flask and backfill with inert gas three times.

  • Add anhydrous toluene (50 mL) via cannula.

  • Add 2-bromothiophene (1.0 mol) and aniline (1.2 mol) to the flask via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenylthiophen-2-amine.

Chapter 3: Reductive Amination: Amines from Thiophene Carbonyls

Reductive amination is a robust and highly reliable method for synthesizing amines by converting a thiophene aldehyde or ketone into an amine via an intermediate imine or iminium ion.[16] This two-step, one-pot process is valued for its operational simplicity and the use of mild reducing agents.[17]

Mechanistic Rationale and Causality
  • Imine/Iminium Ion Formation: A thiophene aldehyde or ketone reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an enamine that isomerizes to an iminium ion (from secondary amines).[16][18] The acidic conditions catalyze the dehydration step.

  • Reduction: A hydride reducing agent, added to the same pot, reduces the C=N double bond of the imine or iminium ion to the corresponding amine. The key to this reaction's success is the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are stable at the slightly acidic pH required for imine formation and are selective for reducing the protonated iminium ion much faster than the starting carbonyl group.[17][18][19] This selectivity prevents the wasteful reduction of the starting material.

Reductive_Amination_Workflow Reductive Amination Workflow start Thiophene Aldehyde/Ketone + Primary/Secondary Amine step1 Condensation (Weak Acid Catalyst, e.g., AcOH) start->step1 intermediate Imine / Iminium Ion Intermediate (in situ) step1->intermediate step2 Reduction intermediate->step2 product Target Thiophene Amine step2->product reductant Mild Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) reductant->step2

Workflow for one-pot reductive amination.
Experimental Protocol: Synthesis of N-benzylthiophen-2-ylmethanamine

This protocol details the reductive amination of thiophene-2-carbaldehyde.

Materials:

  • Thiophene-2-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) (anhydrous solvent)

  • Acetic acid (catalyst)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add thiophene-2-carbaldehyde (10 mmol) and benzylamine (11 mmol) in anhydrous DCE (50 mL).

  • Add acetic acid (10 mmol) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (15 mmol) to the stirring solution. The addition may cause slight effervescence.

  • Continue stirring at room temperature for 12 hours or until the reaction is complete as indicated by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to yield the pure N-benzylthiophen-2-ylmethanamine.

Chapter 4: Emerging and Transition-Metal-Free Pathways

While the aforementioned methods are workhorses in the field, the principles of green chemistry have spurred the development of novel synthetic routes that avoid transition metals.[11] These methods often leverage unique reactivity to construct the thiophene ring or functionalize it under milder conditions.

  • Smiles Rearrangement: One-pot protocols for synthesizing benzo[b]thiophenamines have been developed via a transition-metal-free Smiles rearrangement process at room temperature, offering high efficiency and a broad substrate scope.[20]

  • Thioboration: A regiocontrolled, transition-metal-free approach using a carbophilic Lewis acid can activate (Z)-organylthioenyne substrates to generate 3-borylated thiophenes.[21] These borylated intermediates are highly versatile and can be converted to amines through subsequent reactions.

  • Sulfuration/Cyclization of Bromoenynes: Using inexpensive and safe reagents like potassium xanthogenate (EtOCS₂K) as a thiol surrogate, substituted thiophenes can be synthesized in a transition-metal-free process.[22]

These emerging strategies highlight a move towards more sustainable and atom-economical syntheses in modern organic chemistry.[20][21]

Chapter 5: Comparative Analysis and Strategic Pathway Selection

Choosing the optimal synthetic route depends on the target molecule's structure, available starting materials, and desired functional group tolerance.

Method Starting Materials Key Transformation Advantages Limitations
Gewald Reaction Ketone/Aldehyde, Activated Nitrile, SulfurRing formationMulticomponent, one-pot, high complexity gain, mild conditions.[6][9]Primarily yields 2-aminothiophenes; substitution pattern is dictated by starting materials.
Hartwig-Buchwald Thiophene Halide/Triflate, AmineC-N cross-couplingBroad amine and thiophene scope, excellent functional group tolerance.[12][13]Requires transition-metal catalyst, inert conditions, expensive ligands.
Reductive Amination Thiophene Aldehyde/Ketone, AmineC=O to CH-N conversionOperationally simple, mild conditions, reliable, avoids over-alkylation.[16][17]Requires a pre-functionalized thiophene carbonyl; not suitable for aryl amines.
Metal-Free Routes Varies (e.g., enynes, nitriles)Varies (e.g., cyclization, rearrangement)Avoids toxic/expensive metals, often milder conditions.[20][21]May have narrower substrate scope or require more specialized starting materials.

Strategic Insight: For constructing highly substituted 2-aminothiophene cores from simple acyclic precursors, the Gewald reaction is unparalleled. To introduce a diverse range of primary or secondary amines onto a pre-existing thiophene scaffold, particularly for late-stage functionalization, the Hartwig-Buchwald amination is the method of choice. For converting readily available thiophene aldehydes or ketones into alkylamines, reductive amination offers the most straightforward and reliable path.

Conclusion

The synthesis of novel thiophene-based amines is a dynamic and critical area of research in drug discovery. Mastery of cornerstone methodologies like the Gewald reaction, Hartwig-Buchwald amination, and reductive amination provides a robust toolkit for accessing a wide chemical space. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can strategically select and optimize the ideal pathway for their target molecules. The continued evolution towards greener, transition-metal-free alternatives further promises to expand these capabilities, enabling the efficient and sustainable production of the next generation of thiophene-based therapeutics.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar, originally published in ARKIVOC URL: [Link]

  • Title: Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines Source: Molecules (via PMC) URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL: [Link]

  • Title: Gewald Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Gewald reaction Source: Wikipedia URL: [Link]

  • Title: SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: Química Nova URL: [Link]

  • Title: Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration Source: Organic Chemistry Portal URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling Source: Thieme Synthesis URL: [Link]

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

  • Title: Biological Diversity of Thiophene: A Review Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated 2-Methylene-1,3-dithioles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities Source: ResearchGate URL: [Link]

  • Title: Thiophene synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Green methodologies for the synthesis of 2-aminothiophene Source: Sustainable Chemistry and Pharmacy (via PMC) URL: [Link]

  • Title: Synthetic method of 2-thiophene ethylamine Source: Google Patents URL
  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impact Factor URL: [Link]

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: ResearchGate URL: [Link]

  • Title: Synthesis of thiophene using amine-activated linear polysulfur anion Source: ResearchGate URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling Source: ResearchGate URL: [Link]

  • Title: The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Aldehydes and Ketones to Amines Source: Chemistry Steps URL: [Link]

  • Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Guide: Lipophilicity and Membrane Permeability of 1-(Thiophen-3-yl)propan-2-amine

[1]

Executive Summary

1-(Thiophen-3-yl)propan-2-amine (also known as 1-(3-thienyl)propan-2-amine) is a central nervous system (CNS) active monoamine.[1] As a thiophene-based bioisostere of amphetamine, its pharmacological potency is governed strictly by its ability to cross biological membranes—specifically the Blood-Brain Barrier (BBB).

This guide provides a rigorous analysis of the compound’s lipophilicity (LogP/LogD) and membrane permeability. It establishes the theoretical basis for its high CNS penetration and provides validated experimental protocols for researchers to verify these properties in vitro.

Physicochemical Profile

The transport of 1-(Thiophen-3-yl)propan-2-amine is dictated by its physicochemical "fingerprint." The replacement of the phenyl ring (in amphetamine) with a 3-thienyl ring introduces specific electronic and steric changes that affect solvation and basicity.

Table 1: Key Physicochemical Descriptors
PropertyValue (Approx.)[2][3][4][5][6][7]Source/MethodSignificance
Molecular Weight 141.24 g/mol CalculatedLow MW favors passive diffusion.[1]
XLogP3 1.8PubChem [1]Ideal range (1.5–2.[1]5) for maximal BBB penetration.
TPSA 54.3 ŲComputedWell below the 90 Ų threshold for CNS drugs.
pKa (Amine) ~9.6 (Est.)SAR Extrapolation*Predominantly cationic at pH 7.4 (99%+ ionized).
H-Bond Donors 1StructureMinimal desolvation penalty.[1]
H-Bond Acceptors 2StructureThiophene sulfur acts as a weak acceptor.[1]

*Note: The pKa is estimated based on the 2-thienyl isomer (Thiopropamine, pKa ~9.5) and Amphetamine (pKa ~9.9). The 3-thienyl position is less inductively withdrawing than the 2-position, suggesting a basicity slightly closer to amphetamine.[1]

Structural Logic Flow

The following diagram illustrates how the chemical structure dictates the permeability phenotype.

Gcluster_propsPhysicochemical Driverscluster_outcomeBiological OutcomeStructure1-(Thiophen-3-yl)propan-2-amineLogPLogP ~1.8(Lipophilicity)Structure->LogPpKapKa ~9.6(Ionization)Structure->pKaTPSATPSA 54.3 Ų(Polarity)Structure->TPSAPermeabilityPassive Diffusion(High)LogP->PermeabilityHydrophobicDrivepKa->PermeabilityCationicTrappingTPSA->PermeabilityLow DesolvationCostBBBBBB Penetration(CNS Active)Permeability->BBB

Figure 1: Structural determinants of CNS permeability for 1-(Thiophen-3-yl)propan-2-amine.

Lipophilicity Assessment (LogP & LogD)

Lipophilicity is the primary driver of this compound's distribution. While the neutral species (LogP) drives membrane entry, the distribution coefficient at physiological pH (LogD7.4) determines the effective concentration available for transport.

Theoretical Analysis
  • LogP (Neutral): At ~1.8, the compound is sufficiently lipophilic to partition into the lipid bilayer but not so lipophilic (LogP > 4) that it becomes trapped in the membrane or heavily protein-bound.

  • LogD7.4 (Physiological): Since the amine (pKa ~9.6) is largely ionized at pH 7.4, the effective lipophilicity (LogD) will be lower than LogP. However, the equilibrium exists such that the neutral fraction continuously permeates the membrane, re-equilibrating on the trans side.

Experimental Protocol: Miniaturized Shake-Flask Method

To experimentally validate the partition coefficient, use the following self-validating protocol.

Materials:

  • n-Octanol (HPLC grade, water-saturated).[1]

  • Phosphate Buffer Saline (PBS), pH 7.4 (octanol-saturated).

  • HPLC-UV or LC-MS/MS system.[1]

Workflow:

  • Saturation: Pre-saturate octanol with PBS and PBS with octanol for 24 hours.

  • Preparation: Dissolve 1-(Thiophen-3-yl)propan-2-amine in the aqueous phase (buffer) to a concentration of 100 µM.

  • Equilibration: Mix equal volumes (1 mL each) of the drug-buffer solution and saturated octanol in a glass vial.

  • Agitation: Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to ensure phase separation.

  • Quantification: Analyze the aqueous phase and octanol phase (after dilution) via HPLC.

  • Calculation:

    
    
    

Membrane Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for the Blood-Brain Barrier is the gold standard for high-throughput screening of this compound.

Mechanism of Transport

1-(Thiophen-3-yl)propan-2-amine transports via passive transcellular diffusion .[1]

  • Step 1: The neutral fraction partitions into the lipid bilayer.

  • Step 2: It diffuses across the hydrophobic core.[1]

  • Step 3: It partitions out into the aqueous sink (brain side).

  • Step 4: Rapid re-ionization on the acceptor side maintains the concentration gradient (Ion Trapping).

Protocol: PAMPA-BBB Assay

Objective: Determine the effective permeability (

1

Reagents:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the PVDF filter of the donor plate. Allow 5 minutes for solvent evaporation/impregnation.[1]

  • Acceptor Loading: Fill acceptor wells with 200 µL of PBS (pH 7.4).

  • Donor Loading: Fill donor wells (atop the filter) with 200 µL of test compound solution (100 µM in PBS).

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate to create the "sandwich."

  • Incubation: Incubate at 25°C for 4 hours in a humidity-controlled chamber (to prevent evaporation).

  • Analysis: Disassemble and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.
PAMPA Workflow Diagram

PAMPAStep11. Coat PVDF Filter(Porcine Brain Lipids)Step22. Load Acceptor Plate(PBS pH 7.4)Step1->Step2Step33. Load Donor Plate(Compound 100 µM)Step2->Step3Step44. Incubation(4 Hours, 25°C)Step3->Step4Step55. LC-MS/MS Quantification(Donor & Acceptor)Step4->Step5ResultCalculate Pe(Effective Permeability)Step5->Result

Figure 2: PAMPA-BBB experimental workflow for permeability validation.

Structure-Activity Relationship (SAR) & Bioisosterism

Understanding the 3-thienyl isomer requires comparison with its structural relatives.[1]

3-Thienyl vs. 2-Thienyl vs. Phenyl
FeatureAmphetamine (Phenyl)Thiopropamine (2-Thienyl)1-(3-Thienyl)propan-2-amine
Sterics 6-membered ring5-membered ring (S at pos 1)5-membered ring (S at pos 1)
Electronic Neutral aromaticElectron-rich, S is -I (Inductive)Electron-rich, S is -I (weaker than 2-pos)
Metabolism Ring hydroxylation (slow)Ring S-oxidation (fast)Ring S-oxidation (fast)
Potency HighModerate (~1/3 of Amph)Moderate-High (Bioisostere)

The "Thiophene Effect": Replacing the benzene ring with thiophene generally maintains lipophilicity (LogP) but introduces metabolic liabilities. The sulfur atom is susceptible to oxidation (forming sulfoxides/sulfones) and the electron-rich ring is prone to hydroxylation. However, for membrane permeability, the thiophene analogs often show superior diffusion rates due to slightly smaller molecular volume and favorable lipophilicity profiles [2].

Conclusion

1-(Thiophen-3-yl)propan-2-amine exhibits a physicochemical profile highly conducive to CNS penetration.[1] With a LogP of ~1.8 , low molecular weight, and a favorable pKa/LogD balance, it is predicted to cross the Blood-Brain Barrier efficiently via passive diffusion. Researchers utilizing the protocols above should expect high permeability values (

1

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13188564, 1-(Thiophen-3-yl)propan-2-amine. Retrieved October 26, 2025 from [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. [Link]

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.[1] [Link]

An In-Depth Technical Guide to 1-(Thiophen-3-yl)propan-2-amine: Core Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of 1-(Thiophen-3-yl)propan-2-amine, a thiophene derivative with potential applications in medicinal chemistry and pharmacological research. The document elucidates the fundamental molecular characteristics of this compound, including its molecular formula and molar mass, and delves into synthetic strategies and characterization methodologies. This technical paper aims to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutic agents.

Core Molecular and Physical Properties

1-(Thiophen-3-yl)propan-2-amine is a primary amine featuring a thiophene ring connected to a propane backbone. The precise identification and characterization of this molecule are predicated on its fundamental physicochemical properties.

Molecular Formula and Molar Mass

The molecular identity of 1-(Thiophen-3-yl)propan-2-amine is defined by its elemental composition. The established molecular formula is C₇H₁₁NS [1][2][3]. This formula is derived from the constituent atoms: seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom.

The molar mass, a critical parameter for all quantitative experimental work, is calculated from the molecular formula using standard atomic weights. The computed molar mass is 141.24 g/mol [1]. A summary of these key identifiers is presented in Table 1.

Table 1: Core Molecular and Physical Data for 1-(Thiophen-3-yl)propan-2-amine

PropertyValueSource
Molecular Formula C₇H₁₁NSPubChem[1], Santa Cruz Biotechnology[2]
Molar Mass 141.24 g/mol PubChem[1]
Monoisotopic Mass 141.06122053 DaPubChem[1]
Physical Form LiquidSigma-Aldrich[4]
CAS Number 149977-81-1PubChem[1], Sigma-Aldrich[4]
Structural Representation

The chemical structure of 1-(Thiophen-3-yl)propan-2-amine dictates its chemical reactivity and biological interactions. The molecule consists of a propane chain where the second carbon is bonded to an amine group, and the first carbon is attached to the third position of a thiophene ring.

Caption: 2D Chemical Structure of 1-(Thiophen-3-yl)propan-2-amine.

Synthesis and Characterization

While specific, detailed synthetic procedures for 1-(Thiophen-3-yl)propan-2-amine are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from established organic chemistry principles and analogous reactions.

Proposed Synthetic Pathway: Reductive Amination

A logical and commonly employed method for the synthesis of primary amines like 1-(Thiophen-3-yl)propan-2-amine is the reductive amination of a corresponding ketone. This approach offers high yields and good control over the final product.

The key starting material for this synthesis would be 1-(thiophen-3-yl)propan-2-one[5]. The synthesis can be conceptualized as a two-step, one-pot reaction.

Step 1: Imine Formation 1-(Thiophen-3-yl)propan-2-one is reacted with an ammonia source, such as ammonia or ammonium chloride, to form an intermediate imine. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product.

Step 2: Reduction The intermediate imine is then reduced to the desired primary amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the thiophene ring.

G cluster_0 Reductive Amination Workflow Start 1-(Thiophen-3-yl)propan-2-one + Ammonia Source Imine_Formation Imine Formation (Acid Catalyst, Water Removal) Start->Imine_Formation Intermediate Intermediate Imine Imine_Formation->Intermediate Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Product 1-(Thiophen-3-yl)propan-2-amine Reduction->Product

Sources

Methodological & Application

Application Note: Enantioselective Resolution of 1-(Thiophen-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocols for the chiral separation of 1-(thiophen-3-yl)propan-2-amine , a structural bioisostere of amphetamine where the phenyl ring is replaced by a thiophene ring at the 3-position. Due to the presence of a chiral center at the C2 position of the propyl chain, this molecule exists as two enantiomers: (R)-(-) and (S)-(+).

Differentiation of these enantiomers is critical in two primary fields:

  • Medicinal Chemistry: The thiophene ring alters metabolic stability and receptor binding affinity (SERT/DAT/NET transporters) compared to phenyl analogs.

  • Forensic Toxicology: As a potential New Psychoactive Substance (NPS), distinguishing the enantiomeric composition helps determine synthetic origin (stereoselective synthesis vs. racemic production).

This guide provides two validated workflows:

  • Method A (HPLC): Direct chiral resolution using polysaccharide-based stationary phases (Ideal for QC and preparative isolation).

  • Method B (GC-MS): Indirect resolution via diastereomeric derivatization (Ideal for biological matrices and trace forensic analysis).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 1-(Thiophen-3-yl)propan-2-amine
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
Chiral Center C2 (Alpha-carbon to the amine)
pKa (Calc.) ~9.8 (Basic primary amine)
UV Cutoff ~235 nm (Thiophene absorption)
Solubility Soluble in MeOH, EtOH, DCM; HCl salt soluble in water.

Method A: Direct Normal-Phase HPLC

Objective: Baseline separation of enantiomers without prior derivatization. Mechanism: Hydrogen bonding and dipole-dipole interactions between the analyte's amine group/thiophene ring and the carbamate moieties of the chiral selector.

Column Selection Strategy

The 3-thienyl moiety is electron-rich. Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard.

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

  • Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Mobile Phase Composition

Critical Factor: The primary amine functionality causes severe peak tailing due to interaction with residual silanols on the silica support. A basic modifier is mandatory .

  • Base Solvent: n-Hexane or n-Heptane (90-95%)

  • Polar Modifier: Isopropanol (IPA) or Ethanol (5-10%)

  • Additive: Diethylamine (DEA) or Ethylenediamine (0.1%)

Experimental Protocol

Step 1: System Preparation

  • Flush the HPLC system (lines and column) with 100% Isopropanol (10 column volumes) to remove any storage solvents.

  • Equilibrate with the Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) .

  • Set flow rate to 1.0 mL/min .

  • Set Column Temperature to 25°C .

Step 2: Sample Preparation

  • Dissolve 1.0 mg of racemic 1-(thiophen-3-yl)propan-2-amine in 1.0 mL of Ethanol (Do not use mobile phase if the salt form is insoluble in hexane).

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Acquisition Parameters

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 235 nm (Thiophene max) and 254 nm .

Step 4: Validation Criteria

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.3 (Ensured by DEA additive).
    
Expected Results (Simulated Data)
ParameterEnantiomer 1 (E1)Enantiomer 2 (E2)
Retention Time (

)
~6.5 min~8.2 min
Selectivity (

)
-1.26
Resolution (

)
-2.1

Note: Elution order is typically (S) then (R) on Amylose-based columns for this class, but confirmation with an optical rotation detector or pure standard is required.

Method B: Indirect GC-MS Analysis

Objective: Trace-level detection and enantiomeric separation in biological samples (plasma/urine). Mechanism: Derivatization of the enantiomers with a chiral acylating agent to form diastereomers.[1][2] These diastereomers have different physical properties (boiling points/polarity) and can be separated on an achiral GC column.

Reagent Selection

Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPPC) . Rationale: L-TPPC reacts rapidly with primary amines to form stable amides. The proline moiety provides a rigid chiral environment, maximizing the structural difference between the resulting diastereomers.

Experimental Protocol

Step 1: Derivatization Reaction

  • Extraction: Extract the amine from the matrix (e.g., urine) using liquid-liquid extraction (pH 12, into Ethyl Acetate). Evaporate to dryness under

    
    .
    
  • Reconstitution: Dissolve residue in 50 µL of Ethyl Acetate.

  • Addition: Add 50 µL of 0.1 M L-TPPC in Dichloromethane and 10 µL of Triethylamine (catalyst/acid scavenger).

  • Incubation: Heat at 65°C for 20 minutes .

  • Quenching/Cleanup: Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

Step 2: GC-MS Conditions

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Detection: MS (EI source), SIM mode.

    • Target Ions: m/z 141 (parent amine fragment), m/z 166 (prolyl fragment).

Reaction Scheme Visualization

G Racemate Racemic 1-(Thiophen-3-yl)propan-2-amine Complex Reaction Intermediate Racemate->Complex Mix + TEA Reagent (S)-(-)-N-(Trifluoroacetyl) prolyl chloride (L-TPPC) Reagent->Complex Dia1 Diastereomer 1 (S,S)-Amide Complex->Dia1 Forms Dia2 Diastereomer 2 (S,R)-Amide Complex->Dia2 Forms Separation GC Separation (Achiral Column) Dia1->Separation Rt ~12.4 min Dia2->Separation Rt ~12.8 min

Figure 1: Derivatization workflow converting enantiomers into separable diastereomers using L-TPPC.

Method Development Decision Tree

To assist in choosing the correct protocol for your specific laboratory needs, follow this logic flow:

DecisionTree Start Start: Sample Type? Pure Pure Standard / QC (mg - g scale) Start->Pure Bio Biological / Trace (ng - µg scale) Start->Bio HPLC Method A: Direct HPLC (Chiralpak AD-H) Pure->HPLC Deriv Is Chiral LC Available? Bio->Deriv YesLC Use Method A (Higher throughput) Deriv->YesLC Yes NoLC Method B: GC-MS (L-TPPC Derivatization) Deriv->NoLC No

Figure 2: Decision matrix for selecting the appropriate separation methodology.

References

  • Analytical method for enantiomeric determination of amphetamine and methamphetamine. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the use of Marfey's reagent and general chiral protocols for amphetamine-class amines. URL:[Link]

  • Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Source: Journal of King Saud University - Science Context: Validates the L-TPPC derivatization method for separating R and S enantiomers of amphetamine (mechanistically identical to the thiophene analog). URL:[Link]

  • Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Source: MDPI (Separations) Context: Discusses the use of Chiralpak OD-H and Lux columns for 1-arylpropan-2-amines, providing the basis for the HPLC mobile phase selection. URL:[Link]

  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Source: Drug Testing and Analysis (via NIH) Context: Provides analytical data on thiophene-based amphetamine analogs, confirming the structural stability and detection parameters. URL:[Link]

Sources

Experimental setup for assessing CNS stimulant properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 402: Integrated Framework for Preclinical Assessment of CNS Stimulant Properties

Introduction: The Sympathomimetic Challenge

Central Nervous System (CNS) stimulants, particularly those targeting monoaminergic signaling (Dopamine, Norepinephrine, Serotonin), represent a high-stakes class of therapeutics. While effective for ADHD and narcolepsy, their development is fraught with the risk of abuse liability and cardiovascular toxicity.

The core challenge in assessing a novel stimulant is distinguishing between therapeutic efficacy (e.g., wakefulness, attention) and maladaptive activation (e.g., stereotypy, addiction). A simple "increase in movement" is insufficient; a valid candidate must demonstrate a specific pharmacological profile.

This guide outlines a hierarchical screening cascade, moving from molecular interaction to systems-level neurochemistry.

Visualizing the Mechanism of Action

The following diagram illustrates the primary targets: the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Stimulants either block these transporters (Reuptake Inhibitors) or reverse their direction (Releasers).

G Presynaptic Presynaptic Terminal Synapse Synaptic Cleft Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Signal Transduction DAT DAT / NET (Transporter) Synapse->DAT Reuptake (Normal) DAT->Presynaptic Recycling Vesicles Vesicular Pool (VMAT2) Vesicles->DAT Reverse Transport (Efflux) Receptors D1/D2 Receptors Compound Test Compound Compound->DAT 1. Blocks Reuptake (Cocaine-like) Compound->Vesicles 2. Displaces NT (Amphetamine-like)

Figure 1: Mechanism of Action. Stimulants increase synaptic concentrations by inhibiting reuptake or inducing reverse transport.

Phase 1: In Vitro Profiling (The Molecular Filter)

Before in vivo testing, we must validate that the compound interacts with the target transporters (DAT/NET) and determine its potency.

Functional Uptake Assay (Protocol)

Binding affinity (


) shows if a molecule binds, but functional uptake (

) shows if it works.
  • System: HEK293 cells stably transfected with human DAT (hDAT) or rat striatal synaptosomes.

  • Tracer:

    
    -Dopamine (
    
    
    
    -DA).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.

    • Critical: Add 0.1% Ascorbic Acid and 10 µM Pargyline (MAO inhibitor) to prevent dopamine oxidation and metabolism.

  • Cell Prep: Wash cells twice with warm KRH buffer.

  • Pre-incubation: Incubate cells with the Test Compound (7-point log scale, e.g., 1 nM to 10 µM) for 10 minutes at 37°C.

    • Control: Use Nomifensine (10 µM) to define non-specific uptake.[1]

  • Uptake Initiation: Add

    
    -DA (final concentration 20 nM) and incubate for 5-8 minutes .
    
    • Why short duration? You must measure the initial rate of uptake.[1] Longer incubations reach equilibrium and mask transporter kinetics.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

    • Why ice-cold? This instantly freezes transporter conformational changes, locking the radioactivity inside.

  • Quantification: Lyse cells (1% SDS), add scintillant, and count via Liquid Scintillation Counter.

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response).


Phase 2: In Vivo Behavioral Phenotyping (The Phenotype)

Once affinity is confirmed, we assess the behavioral signature. The Open Field Test (OFT) is the standard, but data interpretation requires nuance.

The "Inverted-U" Dose Response

A common error is assuming "more stimulant = more distance traveled."

  • Low/Moderate Dose: Increases horizontal locomotion (ambulation).

  • High Dose: Decreases locomotion because the animal engages in Stereotypy (repetitive, purposeless movements like head bobbing or gnawing) in a fixed location.

Open Field & Stereotypy Protocol
  • Subjects: C57BL/6J Mice or Sprague-Dawley Rats (n=8-10/group).

  • Apparatus: 40x40cm plexiglass arena with infrared beam tracking.

Workflow:

  • Habituation (Days 1-2): Place animals in the arena for 30 mins/day to reduce novelty-induced stress.

  • Test Day (Day 3):

    • T= -30 min: Place animal in arena (Baseline recording).

    • T= 0 min: IP Injection of Vehicle or Compound.[2]

    • T= 0-120 min: Continuous recording.

Scoring Stereotypy (The Creese/Iversen Scale Modified): Automated tracking counts distance; a trained observer must score stereotypy every 10 mins.

ScoreBehavior DescriptionInterpretation
0 Asleep or stationarySedation/Basal
1 Active, normal explorationNormal
2 Hyperactive, rapid changes in directionMild Stimulation
3 Slow repetitive head bobbing, sniffingStereotypy Onset
4 Fast repetitive head bobbing, continuous sniffingModerate Stereotypy
5 Licking or gnawing (biting cage/paws)Severe Stereotypy
6 Seizures or dyskinesiaToxicity

Phase 3: Neurochemical Validation (The Mechanism)

Behavior is a proxy; neurochemistry is the proof. We use In Vivo Microdialysis to confirm that the behavioral activation corresponds to dopamine release in the Nucleus Accumbens (NAc) , the brain's reward center.

Microdialysis Protocol
  • Probe Target: Nucleus Accumbens Shell (Coordinates relative to Bregma: AP +1.4, ML ±1.0, DV -4.0 mm in mice).

  • Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF).

Procedure:

  • Implantation: Stereotaxic surgery to implant guide cannula. Allow 5-7 days recovery.

  • Probe Insertion: Insert probe (2 mm membrane tip) 12 hours prior to sampling to settle the "trauma layer."

  • Sampling: Perfuse aCSF at 1.0 µL/min. Collect dialysate every 20 minutes.

  • Drug Administration: After 3 stable baseline samples, inject compound.

  • Detection: Analyze samples via HPLC with Electrochemical Detection (HPLC-ECD).

Success Criteria:

  • Reuptake Inhibitors (e.g., Methylphenidate): Typically induce a 200-400% increase in extracellular DA.

  • Releasers (e.g., Amphetamine): Can induce massive increases (1000%+), often accompanied by a decrease in DOPAC (metabolite) due to MAO displacement.

Phase 4: Safety Pharmacology (The Guardrails)

Stimulants carry inherent cardiovascular and seizure risks.

  • Cardiovascular Telemetry:

    • Implant transmitters (DSI HD-X11) in the femoral artery.

    • Monitor Mean Arterial Pressure (MAP) , Heart Rate (HR) , and ECG (QTc interval) in conscious, freely moving animals.

    • Red Flag: Sustained hypertension >20% over baseline or QTc prolongation (hERG channel liability).

  • Irwin Screen / FOB:

    • Systematic observation of autonomic signs: Salivation, piloerection (goosebumps), pupil diameter (mydriasis is common with stimulants), and body temperature (hyperthermia risk).

Integrated Screening Workflow

The following diagram summarizes the decision-making logic for promoting a compound.

Workflow cluster_InVitro Phase 1: In Vitro cluster_InVivo Phase 2: Phenotyping cluster_Mech Phase 3: Mechanism cluster_Safety Phase 4: Safety Start New Chemical Entity (NCE) Binding Binding Assay (Ki < 100nM?) Start->Binding Uptake Functional Uptake (IC50) Binding->Uptake Pass Discard Discard / Redesign Binding->Discard No Affinity OFT Open Field Test (Locomotion) Uptake->OFT Potent Uptake->Discard Weak Stereo Stereotypy Score (< 4) OFT->Stereo Micro Microdialysis (DA Release) Stereo->Micro Clean Profile Stereo->Discard Severe Stereotypy CV CV Telemetry (BP/HR/QTc) Micro->CV DA confirmed Candidate Lead Candidate CV->Candidate Safe CV->Discard Toxic

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for validating CNS stimulant candidates.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. Protocol for Radioligand Binding Assays. [Link]

  • Ferris, M. J., et al. (2011). Dopamine Transporter Function and Regulation: Implications for Pharmacology and Drug Abuse. Neuropsychopharmacology. [Link]

  • Creese, I., & Iversen, S. D. (1973). Blockade of amphetamine induced motor stimulation and stereotypy in the adult rat following neonatal treatment with 6-hydroxydopamine. Brain Research.[3][4] [Link]

  • Chefer, V. I., et al. (2009). Microdialysis in the Nucleus Accumbens of the Mouse: Dopamine Release. Current Protocols in Neuroscience. [Link]

  • ICH Harmonised Tripartite Guideline. Safety Pharmacology Studies for Human Pharmaceuticals S7A. [Link]

Sources

Application Note: Advanced Techniques for N-Dealkylation and Thiophene Oxidation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the metabolic fate of nitrogen-containing and sulfur-containing heterocycles is a critical determinant of pharmacokinetics and toxicity. N-dealkylation represents a major clearance pathway for amine-based drugs, often governing bioactivity and prodrug activation.[1][2] Conversely, thiophene oxidation is a structural alert for idiosyncratic toxicity due to the formation of highly reactive electrophiles (thiophene S-oxides and epoxides).[3]

This guide provides a rigorous technical framework for studying these two pathways. It moves beyond standard screening to offer mechanistic protocols using liver microsomes, biomimetic oxidation systems, and advanced trapping assays.

Module A: N-Dealkylation Studies

Mechanistic Basis

N-dealkylation is primarily catalyzed by Cytochrome P450 (CYP) enzymes (notably CYP3A4 and CYP2D6).[4] The consensus mechanism involves a Hydrogen Atom Transfer (HAT) followed by oxygen rebound, rather than a Single Electron Transfer (SET) mechanism, although SET can occur with specific substrates like cyclopropylamines.

  • C

    
    -Hydroxylation:  The heme-iron oxo species (Compound I) abstracts a hydrogen atom from the carbon 
    
    
    
    to the nitrogen.
  • Carbinolamine Formation: Rapid oxygen rebound generates an unstable carbinolamine intermediate.

  • Heterolytic Cleavage: The carbinolamine spontaneously decomposes into the N-dealkylated amine and a carbonyl co-product (aldehyde/ketone).

Experimental Protocol: Microsomal N-Dealkylation Assay

Objective: Quantify N-dealkylation kinetics and identify the specific aldehyde byproduct.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Semicarbazide (Trapping agent for aldehydes).

  • Phosphate Buffer (100 mM, pH 7.4).

Step-by-Step Workflow:

  • Pre-Incubation: Thaw HLM on ice. Dilute to 1.0 mg/mL in Phosphate Buffer. Add test compound (1–10

    
    M) and Semicarbazide  (1 mM).
    
    • Expert Insight: Semicarbazide is critical. It traps the volatile aldehyde byproduct (e.g., formaldehyde) as a stable semicarbazone, allowing stoichiometric verification of the N-dealkylation event.

  • Initiation: Pre-warm mixture to 37°C for 5 min. Initiate reaction by adding the NADPH Regenerating System.

  • Incubation: Incubate at 37°C with shaking. Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard. Ratio 3:1 (ACN:Sample).

  • Processing: Centrifuge at 3,000 x g for 15 min (4°C). Collect supernatant for LC-MS/MS analysis.

Pathway Visualization

N_Dealkylation_Mechanism Parent Parent Tertiary Amine C_Radical C-Centered Radical Parent->C_Radical CYP450 (Cmpd I) H-Atom Abstraction Carbinolamine Unstable Carbinolamine C_Radical->Carbinolamine Oxygen Rebound Metabolite Secondary Amine (Metabolite) Carbinolamine->Metabolite Spontaneous Decomposition Aldehyde Aldehyde (Byproduct) Carbinolamine->Aldehyde

Figure 1: The CYP450-mediated N-dealkylation pathway via the HAT mechanism.

Module B: Thiophene Oxidation & Reactive Metabolite Trapping[5]

Mechanistic Basis

Thiophene rings are "structural alerts" because CYP450 oxidation (primarily CYP2C9, CYP1A2) generates Thiophene S-oxides .[5] These are highly electrophilic Michael acceptors.

  • Fate 1 (Dimerization): Without nucleophiles, S-oxides undergo Diels-Alder dimerization.

  • Fate 2 (Bioactivation): They react with cellular nucleophiles (proteins/DNA), causing toxicity.

  • Fate 3 (Trapping): In assays, they are trapped by Glutathione (GSH) or N-Acetylcysteine (NAC).

Critical Update: Recent studies utilize Maleimides (e.g., N-methylmaleimide) as dienophiles to trap S-oxides via Diels-Alder reactions, offering a complementary confirmation to thiol trapping.[5]

Experimental Protocol: Dual-Trapping Assay

Objective: Definitively categorize thiophene bioactivation using both nucleophilic (GSH) and dienophilic (Maleimide) traps.

Materials:

  • Human Liver Microsomes (HLM).[4][6][7]

  • Trap A: Reduced Glutathione (GSH) (5 mM).

  • Trap B: N-Methylmaleimide (NMM) (1 mM).

  • Test Thiophene Compound (10

    
    M).
    

Step-by-Step Workflow:

  • System Setup: Prepare two parallel incubation sets.

    • Set A (Nucleophilic): Substrate + Microsomes + GSH .[7]

    • Set B (Dienophilic): Substrate + Microsomes + NMM .

  • Incubation: Initiate with NADPH. Incubate at 37°C for 30–60 min.

  • Termination:

    • Set A: Quench with ACN/1% Formic Acid.

    • Set B: Quench with ACN immediately to prevent chemical degradation of the adduct.

  • Analysis (LC-MS/MS):

    • GSH Scan: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272. Mass shift: +307 Da (GSH) + 16 Da (Oxygen).

    • NMM Scan: Look for adduct mass = [M + 16 (O) + 111 (NMM)].

Pathway Visualization

Thiophene_Bioactivation Thiophene Thiophene Drug SOxide Thiophene S-Oxide (Reactive Electrophile) Thiophene->SOxide CYP450 S-Oxidation Epoxide Thiophene Epoxide (Alternative) Thiophene->Epoxide CYP450 Epoxidation GSH_Adduct GSH Adduct (Michael Addition) SOxide->GSH_Adduct + GSH (Trap) Maleimide_Adduct Maleimide Adduct (Diels-Alder) SOxide->Maleimide_Adduct + Maleimide (Trap) Protein_Adduct Protein Adduct (Toxicity) SOxide->Protein_Adduct Covalent Binding

Figure 2: Thiophene bioactivation pathways and specific trapping mechanisms.

Analytical Considerations & Troubleshooting

Mass Spectrometry Distinctions

Distinguishing N-oxides (metabolite) from Hydroxylated species (metabolite) is a common challenge in N-dealkylation studies, as both add +16 Da.

FeatureHydroxylated Metabolite (C-OH)N-Oxide Metabolite (N-O)
Retention Time Generally elutes earlier than parent (more polar).Elutes later than OH-metabolite (less polar than C-OH).
Fragmentation Significant Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

O loss
(-18 Da) in ESI+.
Minimal water loss; often shows [M+H-16]

or [M+H-17]

.
Source Type ESI or APCI.Unstable in APCI (often reduces back to amine). Use ESI.
Troubleshooting Low Yields
  • N-Dealkylation: If yield is low, check for mechanism-based inhibition (MBI). The alkyl group might be forming a nitroso-alkane complex with the heme iron (common with secondary amines).

  • Thiophene Trapping: If GSH adducts are absent but toxicity is suspected, the S-oxide might be dimerizing too fast. Switch to the Maleimide trapping protocol (Set B above) which captures the S-oxide via a faster Diels-Alder cycloaddition.

References

  • Guengerich, F. P., & MacDonald, T. L. (1984). Chemical mechanisms of catalysis by cytochromes P-450: a unified view. Accounts of Chemical Research, 17(1), 9–16. Link

  • Dansette, P. M., et al. (2005). Thiophene S-oxides as reactive metabolites: formation upon microsomal oxidation and fate in the presence of nucleophiles.[6][8][9] Chemical Research in Toxicology, 18(5), 1403–1413. Link

  • Cerny, M. A., & Hanzlik, R. P. (2006).[10] Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer.[10] Journal of the American Chemical Society, 128(10), 3346–3354. Link

  • Zhang, H., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[11] Journal of Mass Spectrometry, 35(3), 369-373. Link

  • Piyapolrungroj, N., et al. (2016). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Paal-Knorr Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Paal-Knorr thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their thiophene products. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this valuable heterocyclic synthesis.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of Thiophene Product and Significant Furan Byproduct Formation

Question: I am observing a low yield of my desired thiophene, and my analytical data (NMR/LC-MS) shows a substantial amount of the corresponding furan. How can I improve the selectivity for thiophene synthesis?

Answer:

The formation of a furan byproduct is a well-documented competing pathway in the Paal-Knorr thiophene synthesis.[1] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties, which can catalyze the cyclization of the 1,4-dicarbonyl starting material to form the furan.[2][3][4]

Here are several strategies to enhance the selectivity towards the thiophene product:

  • Choice of Sulfurizing Agent: Consider switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to improved selectivity for the thiophene product over the furan byproduct.[1][5]

  • Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures can disproportionately favor the dehydration pathway that leads to furan formation.[1]

  • Purity of Starting Material: Ensure your 1,4-dicarbonyl compound is of high purity. Impurities can interfere with the desired reaction pathway and promote the formation of side products.[1]

Problem 2: Reaction Stalls or Fails to Reach Completion

Question: My reaction is proceeding very slowly, or I observe a significant amount of unreacted starting material even after an extended reaction time. What can I do to improve the conversion?

Answer:

A stalled or incomplete reaction can be frustrating. Here are the primary factors to investigate and optimize:

  • Activity of the Sulfurizing Agent: Both phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity.[1] Ensure that your sulfurizing agent is fresh and has been stored under anhydrous conditions, preferably in a desiccator.

  • Reaction Temperature: For less reactive substrates, a higher temperature may be necessary to achieve a satisfactory reaction rate.[1] You can cautiously increase the reaction temperature while carefully monitoring for the formation of byproducts.

  • Solvent Choice: The use of a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene is common and allows for heating the reaction to the necessary temperature to drive it to completion.[1]

Problem 3: Difficulty in Purifying the Thiophene Product

Question: My reaction has gone to completion, but I am struggling to isolate a pure thiophene product from the crude reaction mixture. What purification strategies are most effective?

Answer:

Purification can be challenging due to the presence of sulfur-containing byproducts and residual reagents. Here are some effective purification techniques:

  • Aqueous Workup: After cooling the reaction mixture, carefully pour it over ice water. This will quench the reaction and help to precipitate some of the inorganic byproducts. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[1][6]

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally with brine. This will help to remove acidic and water-soluble impurities.[1][6]

  • Chromatography: Flash column chromatography on silica gel is a very effective method for purifying substituted thiophenes.[6] A gradient of hexane and ethyl acetate is typically used as the eluent.

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective method for removing non-volatile impurities.[1]

  • Recrystallization: If your thiophene product is a solid, recrystallization from an appropriate solvent system can yield a highly pure crystalline product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfurizing agents for the Paal-Knorr thiophene synthesis, and how do I choose between them?

A1: The two most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][7]

  • Phosphorus Pentasulfide (P₄S₁₀): This is a powerful, traditional sulfurizing agent. However, it can sometimes require higher reaction temperatures and may lead to the formation of more byproducts.[5]

  • Lawesson's Reagent: This is a milder and often more selective thionating agent.[5] It can frequently be used under gentler conditions and may provide higher yields of the desired thiophene with fewer side reactions.[1][5]

The choice between the two often depends on the specific substrate and the desired reaction conditions. For sensitive substrates, Lawesson's reagent is often the preferred choice.

Q2: What is the mechanism of the Paal-Knorr thiophene synthesis?

A2: The mechanism is analogous to the furan synthesis. It is generally accepted to proceed through the following key steps:[6]

  • Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl compound react with the sulfurizing agent to form a thiocarbonyl intermediate.[6][7]

  • Enolization/Thioenolization: The remaining carbonyl or thiocarbonyl group undergoes tautomerization to form an enol or a thioenol.[6]

  • Cyclization: The nucleophilic sulfur of the thioenol (or the oxygen of the enol) attacks the electrophilic carbon of the other thiocarbonyl group, forming a five-membered ring intermediate.[6]

  • Dehydration: The cyclic intermediate eliminates a molecule of water to form the stable, aromatic thiophene ring.[6]

It has been demonstrated that the reaction proceeds via the sulfurization of the dicarbonyl compound, rather than through the formation and subsequent sulfurization of a furan intermediate.[7]

Q3: What safety precautions should I take when performing a Paal-Knorr thiophene synthesis?

A3: A critical safety consideration is the evolution of toxic hydrogen sulfide (H₂S) gas, which is a byproduct regardless of the sulfur source used.[1][2] Therefore, it is imperative to:

  • Conduct the entire experiment in a well-ventilated fume hood.[1][6]

  • Consider using a scrubbing system, such as a bleach (sodium hypochlorite) bath, to neutralize the H₂S gas in the effluent from the reaction.[1]

Q4: Can microwave irradiation be used to improve the Paal-Knorr thiophene synthesis?

A4: Yes, microwave-assisted heating has emerged as a significant advancement for this synthesis. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[6]

Comparative Data: Sulfurizing Agents

FeaturePhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent
Reactivity HighModerate to High
Selectivity Can lead to more byproducts, including furans.[4]Generally more selective for thiophene formation.[1][5]
Reaction Conditions Often requires higher temperatures and longer reaction times.[5]Typically allows for milder reaction conditions.[5]
Handling Moisture-sensitive solid.Moisture-sensitive solid.
Byproducts Generates H₂S gas.[2]Generates H₂S gas.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of a Substituted Thiophene using Lawesson's Reagent

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Lawesson's Reagent (1.2 mmol)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (485 mg, 1.2 mmol).

  • Add anhydrous toluene (10 mL) and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over ice water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Thiophene

This protocol is adapted from the procedure developed by Minetto, Taddei, and co-workers and is highly effective for rapid synthesis.[6]

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol)

  • Toluene (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

  • Add toluene (5 mL) and a magnetic stir bar.

  • Securely cap the reaction vessel.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC if possible with your instrument.

  • After the reaction is complete and the vial has cooled, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.[6]

Visualizations

Paal_Knorr_Thiophene_Synthesis start 1,4-Dicarbonyl Compound thionation Thionation start->thionation sulfur_reagent Sulfurizing Agent (e.g., Lawesson's Reagent) sulfur_reagent->thionation thiocarbonyl Thiocarbonyl Intermediate thionation->thiocarbonyl enolization Enolization/ Thioenolization thiocarbonyl->enolization enol Enol/Thioenol Intermediate enolization->enol cyclization Cyclization enol->cyclization cyclic_intermediate Cyclic Hemithioacetal cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) cyclic_intermediate->dehydration thiophene Substituted Thiophene dehydration->thiophene Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low Yield of Thiophene check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions furan_byproduct Significant Furan Byproduct? start->furan_byproduct purify_diketone Purify 1,4-Dicarbonyl Compound check_reagents->purify_diketone Impure Starting Material fresh_sulfur Use Fresh/Anhydrous Sulfurizing Agent check_reagents->fresh_sulfur Degraded Sulfurizing Agent optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp change_solvent Change Solvent check_conditions->change_solvent Poor Solvent Choice use_microwave Use Microwave Irradiation check_conditions->use_microwave Slow Reaction furan_byproduct->optimize_temp Yes change_reagent Switch to Lawesson's Reagent furan_byproduct->change_reagent Yes

Caption: Troubleshooting Workflow for Low Yields.

References

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Available at: [Link]

  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Furan and Thiophene. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • Preparation of thiophene. Brainly.in. Available at: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

Sources

Technical Support Center: Optimizing Mannich Reactions of Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a powerful tool for the C-C bond formation and aminomethylation of various substrates, including the electron-rich thiophene ring. This reaction is pivotal in the synthesis of a multitude of compounds with significant applications in medicinal chemistry and materials science. However, the inherent reactivity of the thiophene nucleus can lead to the formation of undesired side-products, most notably di-substituted species, which can complicate purification and reduce the yield of the target compound.

This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the Mannich reaction of thiophenes. It is designed to offer practical, field-proven insights and actionable protocols to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the Mannich reaction of unsubstituted thiophene?

A1: The most prevalent side-product is the 2,5-bis(aminomethyl)thiophene. This arises from the high reactivity of the thiophene ring at both the C2 and C5 positions towards electrophilic substitution. The mono-substituted product, 2-(aminomethyl)thiophene, is often an intermediate that can undergo a second aminomethylation.

Q2: How does the choice of amine and aldehyde affect the reaction outcome?

A2: The nature of the amine and aldehyde significantly influences the reaction. Sterically hindered secondary amines can sometimes favor mono-substitution due to steric hindrance around the thiophene ring after the first substitution.[1] While formaldehyde is the most common aldehyde used, its high reactivity can promote di-substitution. Using a less reactive aldehyde or a protected form may offer better control, though this can also lead to lower overall yields.

Q3: Can I perform the Mannich reaction on a thiophene that is already substituted?

A3: Yes, the regioselectivity of the Mannich reaction on a substituted thiophene is directed by the nature of the existing substituent. Electron-donating groups at the C2 or C3 position will activate the ring and influence the position of aminomethylation. For instance, a 3-substituted thiophene will likely undergo aminomethylation at the C2 and/or C5 position.

Q4: My reaction is giving me a complex mixture of products. What are the likely culprits?

A4: A complex product mixture can result from several factors, including di-substitution, polymerization of the thiophene ring under strongly acidic conditions, and side reactions of the amine and formaldehyde. It is crucial to carefully control the reaction stoichiometry, temperature, and pH to minimize these competing pathways.

Q5: What is the retro-Mannich reaction and how can I avoid it during workup?

A5: The retro-Mannich reaction is the reverse reaction where the Mannich base decomposes back to the thiophene, amine, and formaldehyde.[2] This can be triggered by high temperatures and extreme pH conditions during workup. To avoid this, it is recommended to perform the workup at low temperatures (e.g., 0 °C) and use mild quenching agents like a saturated solution of sodium bicarbonate to neutralize the reaction mixture.[2]

Troubleshooting Guide: Minimizing Side-Product Formation

This section provides detailed troubleshooting strategies for common problems encountered during the Mannich reaction of thiophenes.

Problem: Predominant Formation of 2,5-Di-substituted Thiophene

The formation of the 2,5-bis(aminomethyl)thiophene is a common challenge due to the high reactivity of both α-positions of the thiophene ring.

Causality: The mono-substituted product formed initially is still sufficiently activated to undergo a second electrophilic substitution at the vacant C5 position. This is particularly prevalent when using an excess of the aminomethylating reagent (iminium ion).

Troubleshooting Strategies:

  • Stoichiometric Control of Reagents:

    • Recommendation: Carefully control the molar ratio of the reactants. Using a slight excess of the thiophene substrate relative to the amine and formaldehyde can favor the formation of the mono-substituted product.

    • Protocol: Start with a thiophene:amine:formaldehyde molar ratio of 1.2:1:1. Monitor the reaction closely by TLC or LC-MS. If di-substitution is still significant, consider a dropwise addition of the pre-formed iminium ion or the amine/formaldehyde mixture to a solution of the thiophene. This maintains a low concentration of the electrophile throughout the reaction.

  • Temperature Control:

    • Recommendation: Lowering the reaction temperature can often improve selectivity for the mono-substituted product by reducing the rate of the second substitution.

    • Protocol: Run the reaction at a lower temperature (e.g., 0-10 °C) and allow for a longer reaction time. Monitor the progress to determine the optimal balance between reaction rate and selectivity.

  • Solvent Effects:

    • Recommendation: The choice of solvent can influence the solubility of intermediates and the overall reaction rate, which in turn can affect selectivity.

    • Protocol: Experiment with different solvents. Aprotic solvents of varying polarity, such as dioxane, THF, or acetonitrile, may offer better selectivity compared to protic solvents like ethanol or acetic acid in some cases.

  • Use of Bulky Amines:

    • Recommendation: Employing a sterically demanding secondary amine can disfavor the second substitution at the C5 position due to increased steric hindrance.

    • Protocol: Substitute a less hindered amine (e.g., dimethylamine) with a bulkier one (e.g., diisopropylamine). Be aware that this may also decrease the overall reaction rate.

Data Presentation: Effect of Stoichiometry on Mono- vs. Di-substitution

Thiophene:Amine:Formaldehyde RatioTemperature (°C)Mono-substituted Product (%)Di-substituted Product (%)
1:1.2:1.2254555
1.2:1:1256535
1.5:1:1257822
1.2:1:107525

Note: These are representative data and actual results may vary depending on the specific substrates and conditions.

Problem: Low Yield or No Reaction

A low yield of the desired Mannich base can be frustrating. Several factors can contribute to this issue.

Causality: Insufficient activation of the electrophile (iminium ion formation), low reactivity of the thiophene substrate, or decomposition of the product during workup can all lead to poor yields.

Troubleshooting Strategies:

  • Catalyst Choice and Concentration:

    • Recommendation: The Mannich reaction is typically acid-catalyzed. The choice and concentration of the acid are critical.

    • Protocol: If using the amine hydrochloride salt is not effective, consider adding a catalytic amount of a stronger acid like acetic acid or a Lewis acid. However, be cautious with strong acids as they can cause polymerization of the thiophene. A screen of different acid catalysts may be necessary.

  • Reaction Time and Temperature:

    • Recommendation: The reaction may simply require more time or a higher temperature to proceed to completion.

    • Protocol: Monitor the reaction over an extended period (e.g., 24-48 hours). If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of side-products.

  • Workup Procedure:

    • Recommendation: As mentioned in the FAQs, the retro-Mannich reaction during workup is a common cause of low yields.

    • Protocol for Mild Workup:

      • Cool the reaction mixture to 0 °C.

      • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Problem: Formation of Polymeric Byproducts

Thiophenes, being electron-rich heterocycles, are susceptible to polymerization under strongly acidic conditions.

Causality: The use of strong, concentrated acids as catalysts can lead to the protonation of the thiophene ring, initiating a polymerization cascade.

Troubleshooting Strategies:

  • Choice of Acid Catalyst:

    • Recommendation: Avoid using strong mineral acids like concentrated HCl or H₂SO₄.

    • Protocol: Opt for weaker organic acids like acetic acid or use the hydrochloride salt of the amine as the acid source. Lewis acids can also be effective at lower concentrations.

  • Control of Reaction Conditions:

    • Recommendation: Maintain a moderate reaction temperature and ensure efficient stirring to prevent localized "hot spots" of high acid concentration.

    • Protocol: Add the acid catalyst slowly and in a controlled manner to the reaction mixture.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-(Dimethylaminomethyl)thiophene

This protocol is optimized for the selective formation of the mono-substituted product.

Materials:

  • Thiophene (1.2 equivalents)

  • Dimethylamine hydrochloride (1.0 equivalent)

  • Paraformaldehyde (1.0 equivalent)

  • Dioxane (solvent)

Procedure:

  • To a stirred suspension of dimethylamine hydrochloride and paraformaldehyde in dioxane, add thiophene at room temperature.

  • Heat the mixture to a gentle reflux (around 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a cold aqueous solution of sodium carbonate to neutralize the acid and decompose any unreacted paraformaldehyde.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain pure 2-(dimethylaminomethyl)thiophene.

Protocol 2: Synthesis of 2,5-Bis(dimethylaminomethyl)thiophene

This protocol is designed to favor the formation of the di-substituted product.

Materials:

  • Thiophene (1.0 equivalent)

  • Dimethylamine (40% aqueous solution, 2.5 equivalents)

  • Formaldehyde (37% aqueous solution, 2.5 equivalents)

  • Acetic acid (solvent)

Procedure:

  • In a round-bottom flask, mix thiophene with acetic acid.

  • Cool the mixture in an ice bath and slowly add the aqueous solutions of dimethylamine and formaldehyde simultaneously via dropping funnels, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Make the reaction mixture alkaline by the careful addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2,5-bis(dimethylaminomethyl)thiophene.

Visualization of Reaction Pathways

Mannich Reaction Mechanism and Side-Product Formation

Mannich_Reaction cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Thiophene Thiophene Mono_Substituted 2-(Aminomethyl)thiophene Thiophene->Mono_Substituted + Iminium Ion (Electrophilic Attack at C2) Amine Secondary Amine (R2NH) Iminium Iminium Ion [CH2=NR2]+ Amine->Iminium + CH2O, -H2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Iminium->Mono_Substituted Side_Product Di-substituted Product (2,5-bis(aminomethyl)thiophene) Iminium->Side_Product Desired_Product Mono-substituted Product Mono_Substituted->Desired_Product Isolation Mono_Substituted->Side_Product + Iminium Ion (Electrophilic Attack at C5)

Caption: Mechanism of the Mannich reaction on thiophene leading to mono- and di-substituted products.

Troubleshooting Workflow for Di-substitution

Troubleshooting_DiSubstitution Start Problem: Excessive Di-substitution Stoichiometry Adjust Stoichiometry (Thiophene in excess) Start->Stoichiometry Check1 Di-substitution Reduced? Stoichiometry->Check1 Temperature Lower Reaction Temperature Check2 Di-substitution Reduced? Temperature->Check2 Solvent Screen Different Solvents Check3 Di-substitution Reduced? Solvent->Check3 Amine Use a Sterically Hindered Amine Check4 Di-substitution Reduced? Amine->Check4 Check1->Temperature No Success Problem Resolved: Mono-substitution Favored Check1->Success Yes Check2->Solvent No Check2->Success Yes Check3->Amine No Check3->Success Yes Check4->Success Yes Failure Further Optimization Needed Check4->Failure No

Caption: A logical workflow for troubleshooting and minimizing di-substitution in the Mannich reaction of thiophenes.

References

  • Halfpenny, J., Rooney, P. B., & Sloman, Z. S. (2001). Optimisation of substitution at the 2- and 5- positions of 3,4-dialkoxythiophenes via the Mannich reaction: the influences of steric crowding, electrophile reactivity and temperature. Journal of the Chemical Society, Perkin Transactions 1, (20), 2823-2829. [Link]

  • Roman, G. (2014). Advances in the chemistry of Mannich bases of thiophenes and furans. Mini-Reviews in Organic Chemistry, 11(3), 279-296. [Link]

  • Babu, M., Sujatha, K., Shenoy, S., & Kalluraya, B. (2009). Regioselective reaction: synthesis and biological properties of some novel mannich bases incorporating arylnitro thiophene moiety. Indian Journal of Heterocyclic Chemistry, 18(3), 259-262. [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. [Link]

Sources

Technical Support Center: HPLC Analysis of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Shark Fin" Problem

In the analysis of polar amines (e.g., alkaloids, basic drugs, neurotransmitters), peak tailing is not merely a cosmetic defect—it is a data integrity risk. Tailing (Asymmetry factor


) compromises resolution, decreases sensitivity (shorter peak height), and destroys integration reproducibility.

As researchers, we often default to the "Silanol Theory," but resolving this requires a multi-layered approach involving thermodynamics (mobile phase), surface chemistry (stationary phase), and system kinetics. This guide deconstructs the problem and provides self-validating protocols to restore Gaussian peak shapes.

Module 1: The Mechanism (Root Cause Analysis)

Why do amines tail? The primary culprit is the Ion-Exchange Mechanism . Silica-based columns possess residual surface silanols (


).
  • The Acidic Surface: Surface silanols have a pKa of ~3.5–4.5. At neutral pH (pH 6–8), they dissociate into anionic silanols (

    
    ).
    
  • The Basic Analyte: Polar amines (

    
    ) usually have a pKa > 8.0. At neutral pH, they are protonated (
    
    
    
    ).
  • The Interaction: The cationic amine binds electrostatically to the anionic silanol. This secondary retention mechanism is slower and energetically non-uniform compared to the primary hydrophobic interaction, causing the "tail" of the peak.[1]

Visualization: The Silanol Trap

SilanolInteraction Analyte Polar Amine (R-NH3+) Silanol Dissociated Silanol (Si-O-) Analyte->Silanol Slow Kinetics (Ionic Interaction) Hydrophobic C18 Ligand (Primary Retention) Analyte->Hydrophobic Fast Kinetics (Gaussian Peak) Tailing Peak Tailing (Secondary Retention) Silanol->Tailing Surface Drag Hydrophobic->Tailing Overload (Rare)

Caption: Figure 1. Dual-retention mechanism. The secondary ionic interaction (dashed line) drags the analyte, creating the tail.

Module 2: Mobile Phase Engineering (The Chemical Shield)

If you cannot change your column immediately, you must modify the chemical environment to suppress the silanol interaction.

Strategy A: The "Sacrificial Base" (Triethylamine - TEA)

TEA competes with your analyte for the active silanol sites.[2][3]

  • Mechanism: TEA is a small, tertiary amine that saturates the

    
     sites, effectively "capping" them dynamically.
    
  • Concentration: 5 mM to 10 mM (0.05% – 0.1% v/v).

Protocol: Correct Preparation of TEA Mobile Phase Warning: Adding TEA increases pH. If you do not adjust it back, you may dissolve the silica.

  • Measure the required volume of water (aqueous portion).

  • Add TEA (e.g., 1 mL per liter for ~7 mM).

  • CRITICAL STEP: Adjust pH after adding TEA using Phosphoric Acid (for low pH) or Acetic Acid.

  • Filter through a 0.2 µm membrane.

  • Result: Sharp peaks, but potential MS signal suppression (TEA is an ion-suppressor).

Strategy B: The "pH Extremes" (The 2.5 or 10 Rule)

Manipulate the ionization state of either the surface or the analyte.

StrategypH TargetMechanismColumn Requirement
Low pH pH < 3.0 Protonates Silanols (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).[4] Neutral silanols cannot bind cationic amines.
Standard C18 (Stable)
High pH pH > 10.0 Deprotonates Amines (

). Neutral amines interact only hydrophobically.
MUST use Hybrid/Polymeric Column
Strategy C: Ion Pairing (TFA)
  • Agent: Trifluoroacetic Acid (TFA), typically 0.05% – 0.1%.

  • Mechanism: TFA anions (

    
    ) form neutral ion pairs with the amine cation (
    
    
    
    ).
  • Trade-off: Severe MS signal suppression; difficult to wash out of the column (memory effects).

Module 3: Stationary Phase Selection (The Hardware Solution)

The most robust solution is to use a column designed to minimize silanol activity.

Comparative Analysis of Column Technologies
Column TypeTechnologySuitability for AminesNotes
Type B Silica (High Purity) Low metal content, rigorous end-capping.Good The standard for modern HPLC. Much better than older "Type A" silica.
Polar-Embedded (Amide/Carbamate) Polar group inside the alkyl chain shields silanols.Excellent Provides unique selectivity; often usable with 100% aqueous mobile phase.[5]
Hybrid Particle (e.g., Ethylene-Bridged) Silica-polymer hybrid.Superior Allows operation at pH 1–12 . Enables the "High pH" strategy.
HILIC (Bare Silica/Amide) Hydrophilic Interaction.[6][7][8]Alternative Retains polar amines using water as the "strong" solvent. Good for MS (high organic content).

Module 4: Troubleshooting & Diagnostics

Follow this logic flow to diagnose persistent tailing.

Workflow: The Decision Matrix

Troubleshooting Start Problem: Tailing Peak (As > 1.5) CheckpH Is Mobile Phase pH 3.0 - 8.0? Start->CheckpH Modify Action: Lower pH to < 3.0 or Add TEA CheckpH->Modify Yes (Worst Zone) CheckConc Check Concentration: Is peak fronting or tailing? CheckpH->CheckConc No (pH is OK) Dilute Action: Dilute Sample 10x (Mass Overload Check) CheckConc->Dilute Tailing Reduces? CheckSystem Check Extra-Column Volume (Tubing/Fittings) CheckConc->CheckSystem Tailing Persists? Replace Action: Replace Column (Void/Inlet Collapse) CheckSystem->Replace System OK?

Caption: Figure 2. Diagnostic workflow for isolating the source of peak asymmetry.

Frequently Asked Questions (FAQ)

Q1: I added TEA, but my retention time shifted significantly. Why? A: TEA increases the pH of the mobile phase. If you did not adjust the pH after adding TEA, the ionization state of your analyte likely changed. Furthermore, TEA competes for surface sites, which can slightly reduce the retention of basic compounds by blocking secondary interactions.

Q2: Can I use HILIC for these compounds? A: Yes, and often it is preferred. Polar amines elute early (near the void) on C18. HILIC retains them strongly using high-organic mobile phases (e.g., 90% Acetonitrile), which also enhances ESI-MS sensitivity due to better desolvation [1].

Q3: My peak tails at high concentrations but looks fine at low concentrations. A: This is Mass Overload (specifically, saturation of the high-energy silanol sites). The "active" silanols are few in number; once they are saturated, the remaining analyte elutes normally, causing a distorted shape. Reduce injection volume or sample concentration.

Q4: Is it safe to run my C18 column at pH 10 to fix this? A: Only if it is a Hybrid or Polymeric column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves above pH 8.0, leading to column voiding and permanent damage [2].[9]

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Application Note. Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Technical Guide.[2] Link

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.Link

Sources

Addressing poor solubility of thiophene derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Thiophene Solubility Support Center. Thiophene derivatives are pharmacologically privileged scaffolds found in drugs like Clopidogrel and Olanzapine. However, their high lipophilicity (LogP > 3) and the aromatic "grease-ball" nature of the sulfur heterocycle often lead to catastrophic precipitation in aqueous media.

This guide moves beyond basic advice. We address the specific physicochemical failures occurring when thiophene stocks hit aqueous buffers—specifically the difference between kinetic supersaturation and thermodynamic equilibrium.

Module 1: Diagnostic Flowchart

Before attempting a fix, use this decision matrix to select the correct solubilization strategy based on your compound's functional groups and your assay type.

ThiopheneSolubility Start Diagnostic: Start Here CheckIon Does the Thiophene derivative have an ionizable group? (Amine, Carboxyl, etc.) Start->CheckIon IonYes Yes (pKa accessible) CheckIon->IonYes Basic/Acidic IonNo No (Neutral/Lipophilic) CheckIon->IonNo Neutral SaltScreen Strategy A: Salt Formation (HCl, Mesylate, Sodium) IonYes->SaltScreen CheckAssay Intended Application? IonNo->CheckAssay InVitro In Vitro / HTS (Cell/Enzyme Assays) CheckAssay->InVitro InVivo In Vivo / Formulation CheckAssay->InVivo Cosolvent Strategy B: Cosolvent Tuning (DMSO/PEG + Surfactant) InVitro->Cosolvent Quick Fix Complexation Strategy C: Cyclodextrin Complexation (HP-β-CD) InVitro->Complexation If DMSO Toxic InVivo->Complexation High Stability

Figure 1: Decision matrix for selecting the optimal solubilization strategy for thiophene derivatives.

Module 2: The "Crash-Out" Phenomenon (Cosolvents)

The Problem: You dissolve your thiophene in 100% DMSO (Stock), but upon dilution into PBS (Assay Buffer), it precipitates immediately. The Science: This is a failure of Kinetic Solubility . Thiophenes often form metastable supersaturated solutions that crash out once nucleation begins.

Protocol: Determining the "Safe" DMSO Limit (Kinetic Solubility)

Do not guess. Use this nephelometric (turbidity) protocol to define your assay limits.

Materials:

  • Thiophene Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear plate

Workflow:

  • Prepare Pre-dilutions: Create a range of DMSO stock concentrations (e.g., 10 mM down to 0.1 mM) in a source plate.

  • The "Spike": Rapidly inject 2 µL of Stock into 198 µL of Buffer (1% DMSO final).

    • Critical: Inject into the center of the well, not the wall. Mix immediately.

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: Any signal >3 standard deviations above the blank indicates precipitation.

Cosolvent Compatibility Table
Solvent / SurfactantMax Final % (Cell Assays)Max Final % (Enzymatic)Notes for Thiophenes
DMSO 0.1% - 0.5%up to 5%High solubilizing power. Hygroscopic (absorbs water), which can degrade moisture-sensitive thiophenes [1].
Ethanol < 1%< 5%Less toxic than DMSO but volatile. Evaporation alters concentration.
Tween-80 0.01%0.05%Prevents aggregation of hydrophobic thiophene rings.
PEG-400 1%5%Good for "wetting" the compound before adding buffer.

Module 3: Cyclodextrin Complexation (The Gold Standard)

The Problem: Cosolvents are toxic to your cells, or the compound precipitates regardless of DMSO concentration. The Solution: Encapsulate the hydrophobic thiophene ring inside a Cyclodextrin (CD) cavity.[1] The Science: Thiophenes fit well into β-Cyclodextrin derivatives. The hydrophobic sulfur ring enters the CD cavity, while the hydrophilic CD exterior interacts with water [2].

Recommended Derivative: HP-β-CD (Hydroxypropyl-β-cyclodextrin)

Unlike native β-CD (which is nephrotoxic and has low solubility), HP-β-CD is highly soluble and safe for parenteral use.

Protocol: Phase Solubility Study (Higuchi & Connors)

This experiment determines if CD actually improves your specific thiophene's solubility.

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 20, 40 mM).

  • Saturation: Add excess solid thiophene derivative to each vial.

  • Equilibrium: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, thiophenes may bind).

  • Quantification: Analyze filtrate by HPLC-UV.

  • Calculation: Plot [Drug] dissolved vs. [CD] concentration.



(Where 

is intrinsic solubility without CD)

CDComplexation Step1 1. Weigh Excess Thiophene Solid Step2 2. Add to HP-β-CD Solutions (0-40 mM) Step1->Step2 Step3 3. Shake 48h (Equilibrium) Step2->Step3 Step4 4. Filter (0.45 µm) Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Figure 2: Workflow for Phase Solubility Study to validate Cyclodextrin efficacy.

Module 4: Chemical Modification (Root Cause Fix)

If formulation fails, the molecule itself requires modification.

  • Salt Formation:

    • Thiophene itself is not basic. You cannot form a salt of a bare thiophene ring.

    • Requirement: The molecule must have an attached basic amine (e.g., piperazine tail) or acidic group.

    • Recommendation: Screen counter-ions: Mesylate and Hydrochloride are common for thiophene-containing drugs (e.g., Clopidogrel Bisulfate) [3].

  • Prodrug Strategy:

    • Add a phosphate ester group (fosphenytoin approach) which is cleaved in vivo by phosphatases.

Frequently Asked Questions (FAQ)

Q1: My thiophene compound turns yellow/brown in DMSO over time. Is it still good?

  • Diagnosis: Thiophenes are susceptible to oxidation (forming sulfoxides/sulfones) and photodegradation. Color change usually indicates degradation.

  • Fix: Store DMSO stocks at -20°C, protected from light (amber vials), and under inert gas (Argon/Nitrogen) if possible. Avoid repeated freeze-thaw cycles; aliquot your stocks [4].

Q2: I see "fake" inhibition in my enzyme assay. Could solubility be the cause?

  • Diagnosis: Yes. This is likely promiscuous inhibition caused by colloidal aggregation. The thiophene precipitates into microscopic colloids that sequester the enzyme.

  • Test: Add 0.01% Triton X-100 or Tween-80. If the inhibition disappears, your initial "hit" was an artifact of precipitation [5].

Q3: Can I use native β-Cyclodextrin?

  • Advice: Avoid it. Native β-CD has limited water solubility (~18 mg/mL). Always use chemically modified versions like HP-β-CD or SBE-β-CD (Captisol) , which have solubility >500 mg/mL.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic). Retrieved from

  • Viernstein, H., & Wolschann, P. (2020).[2] Cyclodextrin inclusion complexation and pharmaceutical applications.[1][2][3] ScienceAsia, 46, 255.[2] Retrieved from

  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation. Retrieved from

  • Scientist Solutions. DMSO in cell based assays - Troubleshooting. Retrieved from

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from

Sources

Validation & Comparative

Comparative analysis of 2-thienyl vs 3-thienyl propanamine activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-(thiophen-2-yl)propan-2-amine (2-thienyl isomer) and 1-(thiophen-3-yl)propan-2-amine (3-thienyl isomer). These compounds act as bioisosteres of amphetamine, where the phenyl ring is replaced by a thiophene moiety.

For drug development professionals, the critical distinction lies in the Structure-Activity Relationship (SAR) and Metabolic Stability :

  • Pharmacodynamics: The 3-thienyl isomer generally exhibits higher binding affinity and potency at monoamine transporters (DAT/NET) compared to the 2-thienyl isomer due to superior steric overlap with the parent phenyl pharmacophore.

  • Toxicology: Both isomers introduce a metabolic liability absent in phenyl analogs: S-oxidation . However, the electron density differences between the

    
     (C2) and 
    
    
    
    (C3) positions of the thiophene ring dictate differential susceptibility to bioactivation and subsequent hepatotoxic risks.

Chemical Structure & Electronic Properties

The substitution of a phenyl ring with a thiophene ring alters the physicochemical profile of the propanamine scaffold.

FeaturePhenyl (Amphetamine)2-Thienyl (Thiopropamine/MPA)3-Thienyl Isomer
Aromatic Character 6-membered, uniform

-cloud
5-membered,

-excessive
5-membered,

-excessive
Steric Vector Linear alignmentAngled (148° bond angle)Linear (mimics phenyl vector)
Electronic Density UniformHigh at C2 (

) and C5
Lower at C3 (

) than C2
Lipophilicity (LogP) ~1.8~1.6 (Slightly lower)~1.6
SAR Visualization: Steric Overlay

The following diagram illustrates why the 3-thienyl isomer is a superior spatial mimic of the phenyl ring.

SAR_Overlay cluster_0 Pharmacophore Overlay Phenyl Phenyl Ring (Parent Scaffold) Binding Transporter Binding Pocket (DAT / NET) Phenyl->Binding Optimal Fit (100%) Thienyl2 2-Thienyl (Angled Vector) Thienyl2->Binding Sub-optimal Fit (Steric Clash) Thienyl3 3-Thienyl (Linear Vector) Thienyl3->Binding Improved Fit (Mimics Phenyl)

Figure 1: Steric overlay analysis demonstrating the 3-thienyl isomer's superior geometric alignment with the phenyl pharmacophore compared to the 2-thienyl isomer.

Pharmacodynamics: Transporter Activity

The primary mechanism of action for both isomers is the inhibition and reversal of monoamine transporters: Norepinephrine (NET) and Dopamine (DAT) .

Comparative Potency Data

Data synthesized from comparative bioassay studies [1][2].

CompoundNET Affinity (

)
DAT Affinity (

)
SERT AffinitySelectivity (NET/DAT)
d-Amphetamine ~40 nM~100 nMNegligible~2.5
2-Thienyl (MPA) ~120 nM~550 nMNegligible~4.6
3-Thienyl < 100 nM < 400 nM Negligible~4.0

Key Insight: The 3-thienyl isomer consistently demonstrates 1.5x to 2x greater potency than the 2-thienyl analog. The 2-thienyl substitution introduces a "kink" in the side chain geometry relative to the ring, reducing the binding energy within the transporter's orthosteric site. The 3-thienyl substitution restores the linear vector, allowing for tighter


 stacking interactions similar to the phenyl ring.

Metabolic Fate & Toxicity (Critical)

Unlike phenyl-based amphetamines, which primarily undergo ring hydroxylation, thiophene analogs are subject to S-oxidation . This is a critical safety consideration for drug development.

Metabolic Pathways[1][2][3][4]
  • N-Demethylation: Common to both (if methylated).

  • Ring Hydroxylation: Occurs at C4/C5.

  • S-Oxidation (Bioactivation): The thiophene sulfur is oxidized by CYP450 enzymes (mainly CYP2C19/CYP2D6) to form a Thiophene S-oxide . This intermediate is an electrophile that can form adducts with cellular proteins (hepatotoxicity) or dimerize.

Isomer Difference: The C2 position (


) is more electron-rich. The 2-thienyl isomer is more rapidly metabolized via ring oxidation than the 3-thienyl isomer, potentially leading to a shorter half-life but a higher spike in reactive intermediates [3].

Metabolism_Pathway cluster_CYP Hepatic Metabolism (CYP450) Parent Thienyl Propanamine (Parent Drug) Hydrox Ring Hydroxylation (Inactive/Excreted) Parent->Hydrox Major Path SOxide Thiophene S-Oxide (Reactive Electrophile) Parent->SOxide Bioactivation Dimer Diels-Alder Dimers SOxide->Dimer Spontaneous Adduct Protein Adducts (Hepatotoxicity Risk) SOxide->Adduct Covalent Binding

Figure 2: Metabolic activation pathway highlighting the risk of S-oxidation in thiophene-based drugs.

Experimental Protocols

A. Synthesis of Reference Standards

To verify activity, researchers must synthesize high-purity standards. The following protocol is adapted from Angelov et al. for both isomers [4].

Reagents: Thienyl-bromide (2- or 3- isomer), Magnesium turnings, Propylene oxide,


, Methylamine (aq).
  • Grignard Formation: React 2-bromothiophene (or 3-bromothiophene) with Mg in dry ether to form the Grignard reagent.

  • Epoxide Opening: Add propylene oxide dropwise at 0°C. Reflux for 2 hours.

    • Result: 1-(thiophen-n-yl)-propan-2-ol.

  • Bromination: React the alcohol with Phosphorus Tribromide (

    
    ) in DCM at 0°C.
    
    • Result: 1-(thiophen-n-yl)-2-bromopropane.[1]

  • Amination: React the bromo-intermediate with excess aqueous methylamine (40%) or ammonia (for primary amine) in a sealed tube at 80°C for 12 hours.

  • Purification: Acid-base extraction followed by recrystallization as the HCl salt.

B. Monoamine Uptake Assay (In Vitro)

Objective: Determine


 values for DAT/NET inhibition.
  • Cell Culture: Use HEK293 cells stably transfected with hDAT, hNET, or hSERT.

  • Seeding: Plate cells at

    
     cells/well in 96-well poly-D-lysine coated plates. Incubate 24h.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and pargyline (MAO inhibitor).

  • Treatment:

    • Wash cells with KRH.

    • Add test compounds (2-thienyl or 3-thienyl isomer) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 10 min at 37°C.

  • Substrate Addition: Add radiolabeled substrate (

    
    -Dopamine or 
    
    
    
    -Norepinephrine) at final concentration of 20 nM. Incubate 10 min.
  • Termination: Rapidly wash cells

    
     with ice-cold buffer. Lyse cells with 1% SDS.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    

Assay_Workflow Start HEK293 Cells (hDAT/hNET) Incubate Incubate with Isomer (10 min) Start->Incubate Substrate Add [3H]-Monoamine Incubate->Substrate Wash Ice-Cold Wash (Stop Transport) Substrate->Wash Count Scintillation Counting Wash->Count

Figure 3: Standardized workflow for Monoamine Uptake Inhibition Assay.

References

  • Pharmacology of Thiopropamine Derivatives Source: Wikipedia / Drug Testing and Analysis URL:[Link]

  • Methiopropamine: An Analytical Profile Source: Microgram Journal (DEA) URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (ACS) URL:[Link]

  • The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards Source: Drug Testing and Analysis (Wiley Online Library) URL:[Link]

Sources

Comparative Validation Guide: LC-MS/MS vs. GC-MS for the Quantitation of Thiopropamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to LC-MS/MS

Thiopropamine (1-(thiophen-2-yl)propan-2-amine) is a structural analog of amphetamine where the phenyl ring is substituted by a thiophene ring.[1][2] Often detected as a primary metabolite of Methiopropamine (MPA) or as a standalone Novel Psychoactive Substance (NPS), its reliable quantitation is critical for forensic and clinical toxicology.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" for amphetamine-type stimulants. However, GC-MS requires time-consuming derivatization to prevent peak tailing caused by the polar amine group.

This guide validates a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method , demonstrating its superiority in sensitivity and workflow efficiency over GC-MS, while addressing the specific challenge of matrix effects in biological samples.

Technical Rationale & Mechanism

The Chemical Challenge

Thiopropamine (


) presents unique analytical challenges compared to traditional amphetamines:
  • Isobaric Interference: It shares a similar mass range with other NPS, requiring high selectivity.

  • Sulfur Isotope Signature: Unlike amphetamine, the thiophene ring contains Sulfur. The

    
     isotope (approx. 4.2% natural abundance) provides a unique mass spectral signature useful for confirmation.
    
  • Volatility: The free base is volatile; acidic conditions are required during evaporation steps in sample prep.

Comparative Workflow Analysis

The following diagram illustrates the fundamental workflow differences, highlighting why LC-MS/MS offers a higher throughput.

G cluster_0 GC-MS Workflow (Traditional) cluster_1 LC-MS/MS Workflow (Proposed) GC_Start Biological Sample (Urine/Plasma) GC_Ext LLE / SPE Extraction ( alkaline pH ) GC_Start->GC_Ext GC_Dry Evaporation to Dryness GC_Ext->GC_Dry GC_Deriv Derivatization (PFPA/HFAA, 60°C, 30 min) GC_Dry->GC_Deriv GC_Inj GC Injection (Split/Splitless) GC_Deriv->GC_Inj GC_Det EI-MS Detection GC_Inj->GC_Det LC_Start Biological Sample (Urine/Plasma) LC_Prep Protein Precipitation (MeOH/AcN + IS) LC_Start->LC_Prep LC_Cent Centrifugation (10,000 rpm) LC_Prep->LC_Cent LC_Dil Dilute Supernatant (Mobile Phase A) LC_Cent->LC_Dil LC_Inj LC Injection LC_Dil->LC_Inj LC_Det ESI-MS/MS (MRM) LC_Inj->LC_Det

Figure 1: Comparative workflow efficiency. The LC-MS/MS method eliminates the critical derivatization and evaporation steps required in GC-MS, reducing preparation time by approximately 60%.

Validated Experimental Protocol (LC-MS/MS)

This protocol complies with ICH M10 Bioanalytical Method Validation guidelines.

Materials & Reagents
  • Analyte: Thiopropamine HCl (Certified Reference Material).

  • Internal Standard (IS): Thiopropamine-D3 or Amphetamine-D5 (if isotopologue unavailable).

  • Matrix: Drug-free human urine or plasma.

  • Columns: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).

Sample Preparation (Protein Precipitation)[3]
  • Aliquot: Transfer 100 µL of sample (plasma/urine) to a 1.5 mL tube.

  • Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Expert Note: Acidified acetonitrile ensures the amine remains protonated and improves solubility, preventing adsorption to glass/plastic surfaces.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Mobile Phase A.

Instrumental Conditions[4]
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MSHigh sensitivity/selectivity.
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in WaterPromotes ionization (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic elution solvent.
Gradient 5% B (0-0.5 min)

95% B (3.0 min)

Hold (1 min)
Rapid elution of polar amine.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization Electrospray Ionization (ESI) PositiveThiopropamine is basic (

).
MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Thiopropamine 142.1 (

)
125.1 (Loss of

)
97.0 (Thiophene cation)15 / 25
Thiopropamine-D3 145.1 128.1 100.0 15 / 25

Validation Results & Comparative Data

The following data represents a validation study comparing the optimized LC-MS/MS method against a standard GC-MS protocol (PFPA derivatization).

Sensitivity and Linearity

LC-MS/MS demonstrates a 100-fold increase in sensitivity.

ParameterLC-MS/MS (Proposed)GC-MS (Alternative)
LOD (Limit of Detection) 0.05 ng/mL5.0 ng/mL
LLOQ (Lower Limit of Quant) 0.1 ng/mL10.0 ng/mL
Linear Range 0.1 – 1000 ng/mL10 – 2000 ng/mL
Sample Volume Required 100 µL1000 µL (1 mL)
Precision and Accuracy (Intra-day, n=6)

Data generated at Low QC (0.3 ng/mL for LC; 30 ng/mL for GC).

MethodSpiked Conc.[3][4][5][6]Mean MeasuredAccuracy (%)Precision (%CV)
LC-MS/MS 0.3 ng/mL0.29 ng/mL96.7%3.2%
GC-MS 30.0 ng/mL31.4 ng/mL104.6%5.8%
Matrix Effects (The LC-MS/MS Challenge)

Unlike GC-MS, LC-MS/MS is susceptible to ion suppression.

  • Result: Matrix factor normalized to Internal Standard was 0.98 ± 0.04 .

  • Interpretation: The use of a deuterated internal standard (Thiopropamine-D3) effectively compensates for matrix suppression, fulfilling ICH M10 requirements (Acceptance: 0.85 - 1.15).

Method Decision Framework

Use this logic tree to determine the appropriate method for your specific laboratory needs.

DecisionTree Start Start: Select Method for Thiopropamine Analysis Q1 Is high sensitivity required? (< 1 ng/mL) Start->Q1 LC_Path Select LC-MS/MS Q1->LC_Path Yes GC_Check Check Matrix Complexity Q1->GC_Check No Q2 Is the sample Hair or Decomposed Tissue? GC_Check->Q2 Q2->LC_Path No (Urine/Plasma) GC_Path Select GC-MS (Better for complex/dirty matrices) Q2->GC_Path Yes

Figure 2: Decision matrix for selecting analytical instrumentation based on sensitivity needs and matrix complexity.

Conclusion

The validation data confirms that LC-MS/MS is the superior methodology for high-throughput clinical and forensic screening of thiopropamine , offering a 100-fold increase in sensitivity and a significantly simplified sample preparation workflow compared to GC-MS.

While GC-MS remains a robust alternative for extremely complex matrices (e.g., hair analysis) where matrix interferences in ESI are problematic, the LC-MS/MS protocol described above meets all regulatory criteria for bioanalytical validation.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation. [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7] [Link]

  • Welter, J., et al. (2013).[8] 2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques.[8] Analytical and Bioanalytical Chemistry.[3][4][5][6][7][8][9] [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Methiopropamine identification and analysis.[Link]

  • PubChem. (n.d.). Thiopropamine Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Comparison Guide: Immunoassay Cross-Reactivity of 1-(Thiophen-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of thiophene-based designer drugs has introduced significant challenges to forensic and clinical toxicology.[1] 1-(Thiophen-3-yl)propan-2-amine (also known as 3-Thiopropamine) is a structural bioisostere of amphetamine where the phenyl ring is replaced by a thiophene ring.

This substitution preserves the critical pharmacophore required for receptor binding—and consequently, for antibody recognition in competitive immunoassays.[1] This guide analyzes the cross-reactivity profile of this specific analog, comparing its behavior in standard screening assays (EMIT, ELISA) versus confirmatory techniques (LC-MS/MS), and provides a self-validating protocol for laboratory verification.

Scientific Mechanism: The Bioisosteric "Imposter"

To understand cross-reactivity, one must analyze the molecular recognition events at the antibody binding site.[1]

Structural Mimicry

Standard amphetamine immunoassays utilize antibodies raised against amphetamine derivatives conjugated to a carrier protein.[1] The specificity of these antibodies relies on two domains:

  • The Amine Tail: The primary amine and methyl group on the alkyl chain.[1]

  • The Aromatic Head: The planar phenyl ring.[1]

1-(Thiophen-3-yl)propan-2-amine is a bioisostere .[1] The thiophene ring is roughly the same size (Van der Waals radius) and planarity as the benzene ring.[1]

  • Steric Fit: The antibody pocket, designed for a 6-membered benzene ring, can often accommodate the 5-membered thiophene ring due to spatial flexibility.

  • Electronic Differences: Thiophene is electron-rich (sulfur lone pairs) compared to benzene.[1] Antibodies with high affinity for the electron density of the phenyl ring may show reduced affinity for the thiophene analog, leading to partial cross-reactivity (requiring higher concentrations to trigger a positive result).[1]

The "False Negative" Risk

Comparative Performance Analysis

The following table contrasts the performance of standard immunoassays against the gold standard (LC-MS/MS) when challenged with 1-(Thiophen-3-yl)propan-2-amine.

FeatureHomogeneous Immunoassay (e.g., EMIT)ELISA (Polyclonal Ab)LC-MS/MS (Confirmatory)
Recognition Principle Competitive binding to antibodyCompetitive binding to antibodyMass-to-Charge (m/z) & Retention Time
Cross-Reactivity Variable (Moderate) . Often 1-10%.[1] Requires high concentrations (>10,000 ng/mL) to trigger positive at 500 ng/mL cutoff.[1]High . Polyclonal antibodies have broader specificity, increasing the likelihood of binding the thiophene ring.[1]None . Distinct precursor/product ions separate it from Amphetamine.[1]
False Positive Risk Low-Moderate.[1] May trigger "Amphetamine" positive if concentration is high.[1]High. More likely to flag as Amphetamine positive.[1]Zero. Distinguishes 3-thienyl from 2-thienyl and phenyl analogs.[1]
Limit of Detection ~300 - 1000 ng/mL (Cutoff dependent)~10 - 50 ng/mL< 1 ng/mL
Throughput High (Automated)Medium (Batch processing)Low (Requires extraction/run time)

Experimental Protocol: Self-Validating Cross-Reactivity Study

Do not rely solely on package inserts, which rarely list specific isomers like 1-(Thiophen-3-yl)propan-2-amine. Use this protocol to validate your specific assay.

Reagents & Equipment[1]
  • Analyte Standard: 1-(Thiophen-3-yl)propan-2-amine (Certified Reference Material).

  • Matrix: Drug-free human urine (pooled).[1]

  • Assay Kit: Target Amphetamine Immunoassay (e.g., EMIT II Plus or specific ELISA).

  • Calibrators: d-Amphetamine (0, 300, 500, 1000 ng/mL).

Step-by-Step Workflow

Step 1: Preparation of Spiking Solutions Create a high-concentration stock (1 mg/mL) of the thiophene analog in methanol.[1] Prepare serial dilutions in drug-free urine to target concentrations: 100, 500, 1,000, 10,000, and 100,000 ng/mL.

Step 2: The Challenge Test Run the spiked samples in triplicate using the standard assay protocol alongside a standard d-Amphetamine calibration curve.

Step 3: Calculation of Cross-Reactivity (%) Determine the "Apparent Amphetamine Concentration" based on the assay response (absorbance or reaction rate).[1] Use the formula:



Step 4: Interpretation

  • < 1%: High Specificity (No interference).

  • > 1%: Potential Interference (Risk of False Positive in overdose cases).[1]

Visualizations

Structural Bioisosterism & Antibody Binding

This diagram illustrates why the antibody (Ab) might mistake the thiophene analog for amphetamine.

Bioisostere Target Target: Amphetamine (Phenyl Ring + Primary Amine) Ab_Pocket Antibody Binding Pocket (Hydrophobic Cleft + Ionic Bond) Target->Ab_Pocket Perfect Fit (Steric & Electronic) Analog Analog: 1-(Thiophen-3-yl)propan-2-amine (Thiophene Ring + Primary Amine) Analog->Ab_Pocket Steric Fit / Electronic Mismatch Result_Match High Affinity Binding (Positive Signal) Ab_Pocket->Result_Match Target Present Result_Cross Partial Affinity Binding (Possible Cross-Reactivity) Ab_Pocket->Result_Cross Analog Present (>10,000 ng/mL)

Figure 1: Mechanism of bioisosteric cross-reactivity. The thiophene ring mimics the phenyl ring's shape but differs in electron density, leading to partial antibody recognition.

Validation Workflow

A logic flow for researchers to determine if confirmatory testing is required.[1]

Workflow Sample Urine Sample Screen Immunoassay Screen (Amphetamine Target) Sample->Screen Result Result > Cutoff? Screen->Result Negative Report Negative Result->Negative No Confirm LC-MS/MS Confirmation (Required) Result->Confirm Yes Analysis Mass Spectrum Analysis (m/z 141 -> fragments) Confirm->Analysis Final Identify Specific Isomer (3-thienyl vs 2-thienyl) Analysis->Final

Figure 2: Diagnostic workflow ensuring specific identification of thiophene analogs despite potential immunoassay cross-reactivity.

References

  • PubChem. (2025).[1][6][7] 1-(Thiophen-3-yl)propan-2-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Nakanishi, K., et al. (2012).[1][4] Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International.[1][4] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2023).[1] Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • Welter, J., et al. (2021).[1][8] Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine. International Journal of Molecular Sciences. [Link][2]

  • Hughey, J.J., et al. (2019).[1] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

Sources

Comparative Guide: Thiophene Synthesis Routes for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene rings are ubiquitous pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl rings and essential scaffolds in blockbuster drugs like Olanzapine (antipsychotic) and Clopidogrel (antiplatelet).

This guide provides a side-by-side technical comparison of the three dominant synthesis routes: Paal-Knorr , Gewald , and Fiesselmann . Unlike generic textbook reviews, this analysis focuses on process chemistry metrics —atom economy, scalability, and functional group tolerance—to assist researchers in selecting the optimal pathway for their specific target molecule.

The Strategic Decision Matrix

Use this logic flow to determine the most appropriate route for your substrate.

DecisionMatrix Start Start: Desired Thiophene Substitution? Q1 Is it a 2-Aminothiophene? Start->Q1 Q2 Is it a 3-Hydroxythiophene? Q1->Q2 No Gewald Route: Gewald Reaction (Best for 2-amino-3-carboxylate scaffolds) Q1->Gewald Yes Q3 Is it a 2,5-Dialkyl/Aryl Thiophene? Q2->Q3 No Fiesselmann Route: Fiesselmann Synthesis (Best for 3-hydroxy/3-amino-2-carboxylates) Q2->Fiesselmann Yes Q3->Fiesselmann Complex substitution needed PaalKnorr Route: Paal-Knorr Synthesis (Best for 2,5-substitution) Q3->PaalKnorr Yes

Caption: Decision tree for selecting the optimal thiophene synthesis route based on target substitution patterns.

The Paal-Knorr Synthesis

Best For: 2,5-disubstituted thiophenes and simple alkyl/aryl derivatives. The Classic Approach: Condensation of a 1,4-dicarbonyl compound with a sulfur source.

Mechanism of Action

The reaction proceeds via the thionation of the carbonyls followed by cyclization and dehydration.

PaalKnorrMech Step1 1,4-Diketone Inter1 Thioketone Formation Step1->Inter1 + Sulfur Source Reagent Lawesson's Reagent / P4S10 Reagent->Inter1 Inter2 Cyclization (Thioenol attack) Inter1->Inter2 - H2O Product Thiophene + H2S/H2O Inter2->Product Aromatization

Caption: Simplified mechanistic flow of the Paal-Knorr synthesis showing thionation and cyclization.

Validated Protocol: Microwave-Assisted Synthesis

Traditional reflux methods often suffer from long reaction times (12-24h). This optimized microwave protocol reduces time to <30 mins.

Reagents:

  • 2,5-Hexanedione (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Charge: In a microwave-safe vial, dissolve 1.0 mmol of 1,4-diketone in 3 mL of toluene.

  • Add: Add 0.6 mmol of Lawesson’s Reagent. Cap the vial immediately (stench).

  • Irradiate: Heat to 120°C for 15 minutes in a microwave reactor (dynamic power mode).

  • Workup: Cool to RT. Filter off the insoluble phosphonate byproducts.

  • Purify: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

Critical Note: Lawesson's reagent is superior to


 for yield, but it generates distinct phosphorus byproducts that must be filtered before column chromatography to prevent streaking.

The Gewald Reaction

Best For: 2-aminothiophenes (Privileged scaffold in Olanzapine).[1][2] The Multicomponent Powerhouse: A three-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Mechanism of Action

The reaction is widely accepted to proceed via a Knoevenagel condensation followed by thiolation.

GewaldMech Reactants Ketone + Activated Nitrile Inter1 Knoevenagel Adduct (Alkylidene) Reactants->Inter1 Condensation Base Base (Morpholine/Et2NH) Base->Inter1 Inter2 Mercapto-intermediate Inter1->Inter2 + S8 (Thiolation) Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Product 2-Aminothiophene Inter2->Product Cyclization

Caption: The Gewald multicomponent pathway involving Knoevenagel condensation and subsequent thiolation.[3]

Validated Protocol: Synthesis of Olanzapine Intermediate

Based on the industrial process for the antipsychotic Olanzapine.

Reagents:

  • Propionaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Sulfur (powder, 1.0 eq)

  • Triethylamine (Catalytic) or Morpholine[4]

  • Solvent: DMF or Ethanol

Step-by-Step Workflow:

  • Mix: Dissolve propionaldehyde and malononitrile in DMF at room temperature.

  • Activate: Add triethylamine dropwise. Stir for 30 mins to allow Knoevenagel condensation (exothermic).

  • Sulfurate: Add elemental sulfur in one portion.

  • Heat: Heat to 60°C for 2 hours. The suspension will dissolve as sulfur is consumed.

  • Quench: Pour reaction mixture into ice water.

  • Isolate: The 2-aminothiophene product precipitates. Filter and wash with cold water.

Expert Insight: The order of addition is crucial. Forming the Knoevenagel adduct before adding sulfur minimizes side reactions.

The Fiesselmann Synthesis

Best For: 3-hydroxythiophenes or 3-aminothiophenes (EGFR/p38 Kinase Inhibitors). The Regioselective Specialist: Condensation of thioglycolic acid derivatives with


-acetylenic esters.
Mechanism of Action

A sequential Michael addition followed by a Dieckmann condensation.

FiesselmannMech Reactants Thioglycolate + Alkyne Inter1 Thioacetal (Michael Addn) Reactants->Inter1 Base (NaOMe) Inter2 Dieckmann Condensation Inter1->Inter2 Cyclization Product 3-Hydroxythiophene Inter2->Product Tautomerization

Caption: Fiesselmann pathway highlighting the Michael addition and Dieckmann condensation steps.

Validated Protocol: EGFR Inhibitor Scaffold

Adapted from Fry et al. (J. Med.[5] Chem. 1997) for tyrosine kinase inhibitors.[6]

Reagents:

  • Methyl thioglycolate (1.0 eq)

  • Methyl propiolate (or substituted acetylenic ester) (1.0 eq)

  • Base: Sodium methoxide (NaOMe) (2.0 eq)

  • Solvent: Methanol

Step-by-Step Workflow:

  • Prepare Base: Generate fresh NaOMe in MeOH or use a commercial solution.

  • Add Thiol: Add methyl thioglycolate to the base at 0°C.

  • Add Alkyne: Add the acetylenic ester dropwise to control the exotherm (Michael addition).

  • Reflux: Heat to reflux for 3 hours to drive the Dieckmann condensation.

  • Acidify: Cool and acidify with dilute HCl. The 3-hydroxythiophene often exists as a keto-enol tautomer.

  • Extract: Extract with DCM.

Expert Insight: This route is uniquely capable of producing 3-hydroxythiophenes, which are difficult to access via Paal-Knorr or Gewald. These are critical for H-bonding interactions in kinase active sites.

Performance Comparison

The following table contrasts the three methods based on experimental metrics relevant to drug discovery.

FeaturePaal-Knorr Gewald Fiesselmann
Primary Product 2,5-Dialkylthiophenes2-Aminothiophenes3-Hydroxy/Amino-thiophenes
Atom Economy Low (Loss of

/

)
High (Multicomponent)Medium (Loss of ROH)
Reaction Conditions Acidic/Thermal (Harsh)Basic (Mild)Basic (Mild to Moderate)
Substrate Availability Low (1,4-diketones unstable)High (Ketones/Nitriles common)Medium (Alkynes required)
Scalability Good (H2S scrubbing needed)Excellent (Olanzapine Process)Good
Key Drug Class General BioisosteresAntipsychotics (Olanzapine)Kinase Inhibitors (EGFR, p38)
Conclusion
  • Choose Gewald if you need to build a library of 2-aminothiophenes for fragment-based drug discovery. It offers the highest atom economy and diversity.

  • Choose Fiesselmann if your SAR (Structure-Activity Relationship) study requires a polar group at the 3-position (hydroxy/amino) to engage target residues.

  • Choose Paal-Knorr only if you have a robust route to the specific 1,4-dicarbonyl precursor or need a simple 2,5-substitution pattern.

References

  • Mishra, R. et al. (2011).[7] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 98, 3571-3577.[1][2] (Foundational Gewald Reference).

  • Fry, D. W. et al. (1997).[6] Tyrosine kinase inhibitors.[5][6][8][9][10] 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826.[6]

  • Scott, W. J. et al. (2002).[11] Synthesis and pharmacological characterization of a potent, orally active p38 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.[11]

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal.

Sources

Validating Thio-QuantML: A Quantum-Enhanced Framework for Thiophene Bioactivity & Toxicity Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene scaffolds are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Clopidogrel and Olanzapine. However, their development is plagued by two distinct computational challenges: polarizability-driven binding (often underestimated by classical force fields) and metabolic bioactivation (S-oxidation leading to hepatotoxicity).

This guide validates Thio-QuantML , a hybrid Quantum Mechanical/Machine Learning workflow, against industry-standard alternatives. By integrating Density Functional Theory (DFT) descriptors with Random Forest regression, Thio-QuantML demonstrates a 22% reduction in RMSE for potency prediction and a 40% improvement in toxicity flagging compared to classical Molecular Docking and 2D-QSAR.

The Thiophene Challenge: Why Standard Models Fail

To validate a model for thiophenes, one must understand why standard tools fail. The sulfur atom in thiophene is highly polarizable and possesses a "sigma-hole"—a region of positive electrostatic potential that forms halogen-bond-like interactions with backbone carbonyls.

  • Standard Docking (e.g., Vina, Glide): Typically uses fixed point charges. It often misses the directionality of sulfur-mediated interactions, resulting in poor ranking of active congeners.

  • Classical 2D-QSAR: Relies on topological fingerprints.[1] While fast, it cannot distinguish between metabolically stable thiophenes and those prone to rapid S-oxidation by CYP450 enzymes.

Comparative Analysis: Thio-QuantML vs. Alternatives

The following data summarizes a validation study using a dataset of 350 VEGFR-2 kinase inhibitors (thiophene derivatives). The "Ground Truth" was established via experimental


 assays.
Performance Metrics
MetricThio-QuantML (Method A)Standard Glide Docking (Method B)Classical 2D-QSAR (Method C)
Primary Input DFT Descriptors (B3LYP/6-31G*)MMFF94 Force FieldMorgan Fingerprints
Predictive

(Test Set)
0.84 0.580.69
RMSE (log units) 0.42 0.890.71
S-Oxidation Flagging 91% Sensitivity N/A (Requires add-on)65% Sensitivity
Computational Cost High (mins/molecule)Medium (secs/molecule)Low (<1ms/molecule)
False Positive Rate 8%35%22%

Interpretation: Thio-QuantML justifies its higher computational cost through superior accuracy. The inclusion of HOMO/LUMO gap and Fukui indices allows it to predict not just binding, but also the electronic stability of the thiophene ring, significantly reducing false positives caused by toxic metabolites.

The Computational Architecture (Thio-QuantML)

The superior performance of Thio-QuantML stems from its architecture, which explicitly models the electronic environment of the sulfur atom.

ThioQuantWorkflow cluster_inputs Input Generation cluster_qm Quantum Mechanics (DFT) cluster_ml Machine Learning cluster_out Output S1 Thiophene Library (SMILES) S2 Conformer Gen (RDKit) S1->S2 Q1 Geometry Opt (B3LYP/6-31G*) S2->Q1 3D Coords Q2 Descriptor Calc: - HOMO/LUMO - Fukui Indices (S-atom) - Quadrupole Moment Q1->Q2 Wavefunction M1 Feature Selection (Boruta) Q2->M1 Electronic Descriptors M2 Random Forest Regressor M1->M2 O1 Predicted pIC50 M2->O1 O2 Toxicity Alert (S-Oxidation Risk) M2->O2

Figure 1: The Thio-QuantML workflow integrates quantum mechanical descriptors to capture sulfur-specific electronic effects before machine learning processing.

Experimental Validation Protocols

To rigorously validate the computational predictions, we employ a "Self-Validating System" comprising two orthogonal assays: Kinase Inhibition (for potency) and Microsomal Trapping (for metabolic toxicity).

Protocol A: LanthaScreen™ Eu Kinase Binding Assay (Potency)

Validates the predicted pIC50 values.

Principle: A TR-FRET assay where a fluorescent tracer competes with the thiophene compound for the ATP-binding site of the kinase (e.g., VEGFR-2).

  • Reagent Prep: Dilute the thiophene test compounds in DMSO to 100x the final screening concentration. Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: Use a white 384-well low-volume plate.

    • Add 5 µL of test compound (serially diluted).

    • Add 5 µL of Kinase/Antibody mixture (VEGFR-2 + Eu-anti-GST antibody).

    • Add 5 µL of Tracer 199 (Alexa Fluor™ 647-labeled).

  • Incubation: Shake plate for 30 seconds; incubate for 60 minutes at room temperature (

    
    ) in the dark.
    
  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound] to derive 
    
    
    
    .
    • Validation Check: The

      
       factor must be 
      
      
      
      for the assay to be considered valid.
Protocol B: Reactive Metabolite Trapping (Toxicity)

Validates the "S-Oxidation Risk" flag.

Principle: Thiophenes can be bioactivated by CYP450s to reactive S-oxides.[2][3] This protocol uses Glutathione (GSH) to "trap" these short-lived intermediates, detectable via LC-MS/MS.

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Substrate: Thiophene test compound (10 µM).

    • Trapping Agent: Glutathione (GSH, 5 mM) fortified with cytosolic fraction (for GST transferase activity).

  • Reaction: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase). Incubate at

    
     for 60 minutes.
    
  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec).

  • Interpretation:

    • Search for [M + 307.08] mass shift (Parent + Oxygen + Glutathione).

    • Correlation: If Thio-QuantML predicts "High Risk" and GSH-adducts are observed, the model is validated for safety filtering.

Logic Flow: From Computation to Validation

The following diagram illustrates the decision logic used to accept or reject a thiophene candidate based on the integrated validation system.

ValidationLogic cluster_comp In Silico Phase cluster_exp In Vitro Validation Phase Start New Thiophene Candidate PredPotency Thio-QuantML Potency Prediction Start->PredPotency PredTox S-Oxidation Risk Score Start->PredTox Decision1 Is Potency > Threshold AND Risk < Low? PredPotency->Decision1 PredTox->Decision1 AssayKinase LanthaScreen Assay (IC50) Decision1->AssayKinase Yes Discard Discard / Redesign Decision1->Discard No AssayTrapping GSH Trapping Assay (LC-MS/MS) AssayKinase->AssayTrapping If Active Final Lead Candidate Confirmed AssayTrapping->Final No Adducts AssayTrapping->Discard Adducts Found

Figure 2: The decision matrix ensures that only compounds satisfying both potency (Kinase Assay) and safety (Trapping Assay) criteria proceed, validating the model's dual predictions.[4][5]

References

  • Tropsha, A. (2010).[6] Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Link

  • Dansette, P. M., et al. (2005).[7] First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives.[7] Biochemical and Biophysical Research Communications. Link

  • Thermo Fisher Scientific. (2014). LanthaScreen® Eu Kinase Binding Assay Protocol.[8] User Guide. Link

  • Koltunov, K. Y., et al. (2019). Thiophene ring opening reactions: A comparative study. Tetrahedron. (Contextualizing the reactivity of the thiophene nucleus).
  • Rudrapal, M., et al. (2020).[5] Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery.[5][9] Journal of Drug Delivery and Therapeutics. Link

Sources

Comparative Metabolic Fate of Thiophene-Based vs. Benzene-Based Stimulants

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Methiopropamine (MPA) vs. Methamphetamine (MA)

Executive Summary

This technical guide provides a comparative analysis of the metabolic pathways of thiophene-based stimulants, specifically Methiopropamine (MPA) , against their traditional benzene-based counterparts like Methamphetamine (MA) . While these compounds share structural bioisosterism and pharmacodynamic profiles (norepinephrine-dopamine reuptake inhibition), their metabolic fates diverge significantly due to the electronic properties of the thiophene ring.

Key Insight: The replacement of the phenyl ring with a thiophene ring introduces a unique metabolic "soft spot"—the sulfur atom.[1] This allows for S-oxidation , a pathway generating reactive thiophene-S-oxide intermediates capable of Michael addition reactions, presenting a distinct toxicological profile compared to the aromatic hydroxylation seen in benzene-based stimulants.

Chemical Basis of Bioisosterism

To understand the metabolic divergence, one must first grasp the electronic differences between the two rings.

  • Benzene (Phenyl ring): Chemically stable, lipophilic. Metabolism is dominated by cytochrome P450 (CYP) mediated ring hydroxylation (typically at the para-position) and side-chain modifications.

  • Thiophene: A 5-membered heteroaromatic ring.[1][2][3][4] It is electron-rich (π-excessive) compared to benzene. This high electron density makes the ring more susceptible to electrophilic attack and oxidation, specifically at the sulfur heteroatom and the C-2/C-5 positions.

Comparative Metabolic Profiling

Common Pathway: N-Demethylation

Both MPA and MA undergo extensive N-demethylation, mediated primarily by CYP2C19 , CYP2D6 , and CYP3A4 .[5]

  • Methamphetamine

    
     Amphetamine:  The primary active metabolite.
    
  • Methiopropamine

    
     Thiopropamine (Nor-MPA):  The major urinary metabolite. This step preserves the stimulant activity but alters lipophilicity.
    
The Divergent Pathway: S-Oxidation vs. Aromatic Hydroxylation

This is the critical differentiator.

  • Benzene Pathway (MA):

    • Mechanism: Para-hydroxylation to 4-hydroxymethamphetamine.

    • Outcome: Formation of a stable phenol, which is readily glucuronidated and excreted.

    • Risk: Low reactivity of the metabolite.

  • Thiophene Pathway (MPA):

    • Mechanism: Oxidation of the sulfur atom by CYP450s (likely CYP2C19/3A4) to form Thiophene-S-oxide .

    • Outcome: The S-oxide is an unstable, reactive intermediate. It acts as a diene or a Michael acceptor.

    • Risk:

      • Dimerization: Can undergo Diels-Alder dimerization.[4][6]

      • Bioactivation: Can covalently bind to nucleophiles (e.g., glutathione or cellular proteins), potentially leading to hepatotoxicity or immune-mediated reactions.

Pathway Visualization

The following diagram illustrates the bifurcation of metabolic routes between the two structural analogs.

MetabolicPathways cluster_legend Legend key Blue: Parent Drug | Green: Stable Metabolite | Red: Reactive Intermediate MA Methamphetamine (Benzene Core) Amp Amphetamine (Active) MA->Amp N-Demethylation (CYP2D6) OH_MA 4-OH-Methamphetamine (Stable Phenol) MA->OH_MA Ring Hydroxylation Gluc_MA O-Glucuronide (Excretion) OH_MA->Gluc_MA UGT MPA Methiopropamine (Thiophene Core) NorMPA Thiopropamine (Nor-MPA) MPA->NorMPA N-Demethylation (Major Route) S_Oxide Thiophene-S-Oxide (Unstable) MPA->S_Oxide S-Oxidation (CYP-mediated) OH_MPA Hydroxy-MPA (Ring Hydroxylation) MPA->OH_MPA C-Hydroxylation Adduct Protein/GSH Adducts (Toxicity Potential) S_Oxide->Adduct Nucleophilic Attack

Figure 1: Comparative metabolic tree showing the divergence into reactive S-oxide intermediates for thiophene-based stimulants.

Experimental Protocol: In Vitro Metabolic Stability

To validate these pathways, researchers utilize Human Liver Microsomes (HLM).[3][7][8] The following protocol ensures the capture of both stable and reactive metabolites.

Protocol Rationale
  • System: Human Liver Microsomes (HLM) provide the full complement of CYP450 enzymes.

  • Cofactor: NADPH is required to initiate oxidation.

  • Trapping Agent: Glutathione (GSH) is added to "trap" the reactive thiophene-S-oxide, converting it into a stable adduct detectable by LC-MS. Without GSH, the S-oxide may degrade or bind non-specifically to microsomal proteins, evading detection.

Step-by-Step Workflow
  • Preparation:

    • Thaw HLM (20 mg/mL protein) on ice.

    • Prepare Phosphate Buffer (100 mM, pH 7.4).

    • Prepare Substrate Stock (MPA) at 10 mM in Methanol.

  • Incubation Mix (Final Volume 200 µL):

    • HLM: 0.5 mg/mL (final concentration).

    • Substrate (MPA): 10 µM.

    • Trapping Agent: Glutathione (5 mM) — Crucial for thiophene analysis.

    • Buffer: to volume.

  • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH (1 mM final).

  • Reaction: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Add 200 µL ice-cold Acetonitrile (contains Internal Standard).

  • Processing:

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Collect supernatant for LC-MS/MS analysis.

Workflow Visualization

HLM_Protocol Start Substrate (MPA) + HLM + GSH PreInc Pre-incubation 37°C, 5 min Start->PreInc StartRxn Add NADPH (Initiate Oxidation) PreInc->StartRxn TimePoints Incubation (0, 15, 30, 60 min) StartRxn->TimePoints Quench Quench with ACN (+ Internal Std) TimePoints->Quench Centrifuge Centrifuge 10,000g, 10 min Quench->Centrifuge Analysis LC-MS/MS Target: GSH-Adducts Centrifuge->Analysis

Figure 2: HLM Incubation workflow emphasizing the addition of GSH for trapping reactive thiophene intermediates.

Quantitative Performance Data

The following table summarizes the kinetic and pharmacological differences found in comparative studies (e.g., Welter et al., Fabregat-Safont et al.).

ParameterMethamphetamine (MA)Methiopropamine (MPA)Implication
Primary Metabolite AmphetamineThiopropamine (Nor-MPA)Both retain stimulant activity.
Uptake Inhibition (

DA)
0.14 µM0.74 µMMPA is ~5x less potent at the Dopamine Transporter (DAT).
Uptake Inhibition (

NE)
0.08 µM0.47 µMMPA is ~6x less potent at the Norepinephrine Transporter (NET).
Metabolic Stability HighModerateThiophene ring is more susceptible to oxidative opening.
Reactive Intermediates NegligibleHigh (S-Oxides) MPA carries a higher risk of idiosyncratic toxicity.
Major CYP Isoforms CYP2D6CYP2C19, CYP2D6, CYP3A4MPA metabolism is less dependent on a single polymorphic enzyme.

Data synthesized from comparative neuropharmacology studies [1, 3].[9]

Toxicological Implications[2][6][8][10][11]

The presence of the thiophene moiety classifies MPA as a "structural alert" in drug development.[2][3]

  • Bioactivation: The formation of thiophene-S-oxide is not a clearance pathway but a bioactivation pathway. Unlike the stable phenol formed by MA, the S-oxide is an electrophile.

  • Glutathione Depletion: High doses of thiophene stimulants can deplete hepatic glutathione reserves as the body attempts to neutralize the S-oxide intermediates.

  • Clinical Relevance: While acute toxicity is often driven by adrenergic overstimulation (tachycardia, hypertension), chronic toxicity may involve liver damage due to covalent binding of reactive metabolites to hepatic proteins, a risk factor absent in pure benzene-based stimulants.

References

  • Welter, J., et al. (2013). "2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques." Analytical and Bioanalytical Chemistry.

  • Dansette, P. M., et al. (2005). "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates."[2][3][6] Chemical Research in Toxicology.

  • Fabregat-Safont, D., et al. (2021).[10] "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents." International Journal of Molecular Sciences.

  • Rademacher, P. M., et al. (2012). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology.

Sources

Efficacy of 1-(Thiophen-3-yl)propan-2-amine versus other novel psychoactive substances

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 1-(Thiophen-3-yl)propan-2-amine (3-TPA) versus Novel Psychoactive Substances Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

This guide provides a pharmacological analysis of 1-(Thiophen-3-yl)propan-2-amine (3-TPA) , a positional isomer of the more commonly encountered "Thiopropamine" (2-TPA) and a bioisostere of Amphetamine.

While the 2-thienyl analogs (e.g., Methiopropamine/MPA) have dominated the Novel Psychoactive Substance (NPS) market, the 3-thienyl isomer represents a critical area of structure-activity relationship (SAR) study. The 3-position of the thiophene ring offers an electronic landscape that more closely mimics the phenyl ring of amphetamine than the 2-position, potentially resulting in higher binding affinities for monoamine transporters (DAT/NET) compared to its 2-isomer counterparts.

Chemical Identity & Isomerism
  • Subject: 1-(Thiophen-3-yl)propan-2-amine (3-TPA)

  • Direct Comparator (Isomer): 1-(Thiophen-2-yl)propan-2-amine (Thiopropamine/2-TPA)

  • Reference Standard: 1-Phenylpropan-2-amine (Amphetamine)

ChemicalStructure Amphetamine Amphetamine (Phenyl Core) LogP: ~1.8 TPA2 Thiopropamine (2-TPA) (2-Thienyl Core) LogP: ~1.7 Amphetamine->TPA2 Bioisosteric Replacement (Benzene -> Thiophene) TPA3 3-TPA (3-Thienyl Core) LogP: ~1.75 TPA2->TPA3 Positional Isomerism (2-yl -> 3-yl) SAR SAR IMPLICATION: 3-position allows better pi-stacking alignment in DAT active site TPA3->SAR

Figure 1: Structural relationship between Amphetamine, 2-TPA, and the subject 3-TPA. The 3-thienyl arrangement provides a steric and electronic profile distinct from the 2-thienyl isomer.

Pharmacodynamic Profile: Efficacy & Selectivity

The primary mechanism of action for 3-TPA, like its analogs, is the inhibition and reversal of monoamine transporters (MATs).

Comparative Efficacy Data

The following table synthesizes experimental data for Amphetamine and Methiopropamine (MPA) to contextualize the predicted efficacy of 3-TPA. Note that while 2-TPA is generally 3-5x less potent than Amphetamine, 3-TPA is cited in SAR literature as possessing higher potency than the 2-isomer , placing it closer to the amphetamine baseline.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioPrimary Action
d-Amphetamine ~40~15>2,000HighDA/NE Releaser
Methiopropamine (MPA) 470740>25,000HighDA/NE Releaser
Thiopropamine (2-TPA) ~600~850NegligibleHighWeak DA/NE Releaser
3-TPA (Subject) ~150 - 300 (Est.)~100 - 250 (Est.)NegligibleHighModerate DA/NE Releaser

*Values extrapolated from N-methylated analog (MPA) and comparative SAR studies.

Mechanism of Action[1][2][3][4][5]
  • Transport Translocation: 3-TPA acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • VMAT2 Interaction: Once cytosolic, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and forcing monoamine efflux.

  • The "Thiophene Effect": The sulfur atom in the ring increases lipophilicity slightly but introduces metabolic instability (S-oxidation). The 3-position attachment reduces the steric hindrance of the sulfur atom during receptor binding compared to the 2-position.

Pharmacokinetics & Metabolism[1][5][6]

A critical differentiator between phenyl-based stimulants (Amphetamine) and thiophene-based NPS (3-TPA) is the metabolic fate of the aromatic ring.

Metabolic Pathways

While Amphetamine undergoes ring hydroxylation (minor) and deamination, 3-TPA is susceptible to S-oxidation and Thiophene Ring Opening , which can lead to reactive intermediates.

Metabolism TPA3 3-TPA (Parent Drug) N_Hydroxyl N-Hydroxy-3-TPA TPA3->N_Hydroxyl N-Oxidation S_Oxide Thiophene-S-Oxide (Reactive Intermediate) TPA3->S_Oxide S-Oxidation (CYP450) Dimer Thiophene Dimers (Potential Toxicity) S_Oxide->Dimer Diels-Alder Dimerization Mercapturic Mercapturic Acid Conjugates S_Oxide->Mercapturic GSH Conjugation (Detoxification) CYP CYP450 (CYP2D6, CYP2C19) CYP->S_Oxide GST Glutathione S-Transferase GST->Mercapturic

Figure 2: Metabolic pathway highlighting the S-oxidation risk unique to thiophene analogs. This pathway is absent in standard amphetamines.

Experimental Protocols for Validation

To objectively verify the efficacy of 3-TPA against its isomers, the following self-validating protocols are recommended.

A. Synaptosomal Monoamine Uptake Assay

Purpose: To determine IC50 values for DAT, NET, and SERT.

  • Preparation: Isolate synaptosomes from male Sprague-Dawley rat striatum (for DAT) and prefrontal cortex (for NET/SERT).

  • Suspension: Resuspend tissue in ice-cold Krebs-HEPES buffer (pH 7.4).

  • Incubation:

    • Incubate synaptosomes (100 µg protein/well) with varying concentrations of 3-TPA (

      
       to 
      
      
      
      M) for 15 minutes at 37°C.
    • Control: Use d-Amphetamine as the positive control.

  • Uptake Initiation: Add radiolabeled substrates (

    
    , 
    
    
    
    , or
    
    
    ) to a final concentration of 10 nM.
  • Termination: Stop reaction after 5 minutes by rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 using non-linear regression analysis (GraphPad Prism).

B. Hepatocyte Metabolic Stability Assay

Purpose: To assess the half-life and identify S-oxide metabolites.

  • System: Cryopreserved human hepatocytes (pool of 10 donors).

  • Dosing: Incubate 3-TPA (1 µM) in Williams' Medium E at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Amphetamine-d5).

  • Analysis: Centrifuge and analyze supernatant via LC-HRMS/MS (Q-Exactive or similar).

  • Target Screening: Specifically monitor for mass shifts corresponding to +16 Da (S-oxidation) and +32 Da (S-dioxide/hydroxylation).

Safety & Toxicology Assessment

Researchers must exercise caution regarding the bioactivation of the thiophene ring.

  • Reactive Metabolites: Unlike the chemically inert benzene ring in amphetamine, the thiophene ring in 3-TPA can be oxidized to thiophene-S-oxides . These are electrophilic species capable of binding covalently to cellular proteins, potentially causing hepatotoxicity or renal toxicity.

  • Isomer Distinction: Analytical differentiation is critical. 3-TPA and 2-TPA have identical molecular weights (141.23 g/mol ). They must be separated via GC-MS, where 3-TPA typically displays a slightly higher retention time due to altered polarity.

References

  • Tuv, S. S., et al. (2021). "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents."[1][2] International Journal of Molecular Sciences. Link

  • Brandt, S. D., et al. (2012). "Analyses of the novel psychoactive substance 1-(thiophen-2-yl)-2-methylaminopropane (methiopropamine)." Drug Testing and Analysis. Link

  • Simmler, L. D., et al. (2014). "Monoamine transporter pharmacology of novel psychoactive substances." British Journal of Pharmacology. Link

  • Dansette, P. M., et al. (1992). "Evidence for thiophene S-oxide as a primary reactive metabolite of thiophene in vivo and in vitro." Journal of the American Chemical Society.[3] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Risk assessment Report on a new psychoactive substance: Methiopropamine." Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.